L-Eflornithine monohydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAMFNRCFEGSD-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@](C(F)F)(C(=O)O)N)CN.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69955-42-6 | |
| Record name | Eflornithine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EFLORNITHINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3O9BB413G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Differences: L-Eflornithine Monohydrochloride vs. DFMO - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, a cornerstone in the inhibition of polyamine biosynthesis, has garnered significant attention for its therapeutic applications, ranging from trypanosomiasis and hirsutism to, more recently, neuroblastoma. The compound, chemically known as α-difluoromethylornithine, is often referred to by the abbreviation DFMO. However, a nuanced understanding of its stereochemistry and salt forms is critical for targeted drug development and precise experimental design. This technical guide elucidates the foundational differences between L-Eflornithine monohydrochloride and the commonly referenced DFMO, providing a comprehensive overview of their chemical, kinetic, and pharmacokinetic distinctions.
Foundational Differences: Stereochemistry and Salt Formulation
The primary distinction lies in their stereochemical composition and formulation. DFMO (α-difluoromethylornithine) typically refers to the racemic mixture of eflornithine, containing both the D- and L-enantiomers in equal proportions.[1][2] In contrast, This compound is the isolated, levorotatory stereoisomer of eflornithine, formulated as a monohydrochloride salt.[3][4]
This stereochemical difference is of paramount importance as the L-enantiomer exhibits significantly greater potency as an inhibitor of ornithine decarboxylase (ODC), the target enzyme.[5] The monohydrochloride salt form is utilized to enhance the stability and solubility of the active pharmaceutical ingredient.
Table 1: Chemical and Physical Properties
| Property | DFMO (Racemic Eflornithine) | This compound |
| Synonyms | α-difluoromethylornithine, Eflornithine | L-DFMO, L-α-difluoromethylornithine hydrochloride |
| Stereochemistry | Racemic mixture (D- and L-enantiomers) | Single L-enantiomer |
| Salt Form | Typically the free base or hydrochloride | Monohydrochloride |
| Molecular Formula | C₆H₁₂F₂N₂O₂ | C₆H₁₂F₂N₂O₂ · HCl |
| Molecular Weight | 182.17 g/mol | 218.63 g/mol |
Mechanism of Action: Enantioselective Inhibition of Ornithine Decarboxylase
Both DFMO and L-Eflornithine act as enzyme-activated, irreversible "suicide" inhibitors of ornithine decarboxylase (ODC).[6] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.[2] By inhibiting ODC, eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect.[1]
The critical difference lies in the enantioselectivity of this inhibition. The L-enantiomer has a significantly higher affinity for the ODC active site compared to the D-enantiomer.
Table 2: Comparative ODC Inhibition Kinetics
| Parameter | D-Eflornithine | L-Eflornithine | DL-Eflornithine (DFMO) |
| Dissociation Constant (KD) | 28.3 ± 3.4 µM[5] | 1.3 ± 0.3 µM[5] | 2.2 ± 0.4 µM[5] |
| Inactivation Constant (kinact) | 0.25 ± 0.03 min⁻¹[5] | 0.15 ± 0.03 min⁻¹[5] | 0.15 ± 0.03 min⁻¹[5] |
| IC₅₀ (vs. L-ornithine) | ~7.5 µM[5] | Not explicitly stated, but implied to be lower than D- and DL-forms | Not explicitly stated |
IC₅₀ values for DFMO in neuroblastoma cell lines have been reported to range from 3.0 mM to 25.8 mM after 72 hours of treatment.
Pharmacokinetic Disparities
The stereochemistry of eflornithine profoundly impacts its pharmacokinetic profile, particularly its oral absorption and clearance. Studies in humans have demonstrated that the more potent L-enantiomer has lower oral bioavailability and is cleared more rapidly than the D-enantiomer.[7] This suggests a stereoselective absorption process.[7]
Table 3: Comparative Pharmacokinetics of Eflornithine Enantiomers in Humans (Oral Administration)
| Parameter | D-Eflornithine | L-Eflornithine |
| Relative Plasma Concentration | Higher | Lower (on average 52% of the D-enantiomer concentration)[7] |
| Oral Clearance | 8.23 L/h[7] | 17.4 L/h[7] |
| Oral Bioavailability (in rats) | 59% | 30% |
These pharmacokinetic differences are a critical consideration for dosing and route of administration in clinical settings. The lower systemic exposure of the more active L-enantiomer after oral administration of the racemic mixture may impact therapeutic efficacy.[7]
Signaling Pathways and Cellular Effects
Inhibition of ODC by eflornithine triggers a cascade of downstream cellular events, particularly in cancer cells that are dependent on polyamine metabolism. Key signaling pathways affected include:
-
MYCN and LIN28/Let-7 Axis: In neuroblastoma, DFMO has been shown to downregulate the expression of the oncogenic drivers MYCN and LIN28B.[8] This leads to an increase in the tumor-suppressive microRNA Let-7.
-
MAPK (ERK) Pathway: Some studies have indicated that DFMO can increase the phosphorylation of ERK.
-
Akt/PKB Pathway: DFMO treatment can also lead to the phosphorylation and activation of Akt/PKB, a pro-survival pathway. This may contribute to the cytostatic rather than cytotoxic effects of the drug in some cancer cells.[8]
dot
Caption: Signaling pathways affected by Eflornithine (DFMO and L-Eflornithine) through ODC inhibition.
Experimental Protocols
Determination of Ornithine Decarboxylase (ODC) Activity
Principle: ODC activity is measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
Methodology:
-
Enzyme Preparation: Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors.
-
Reaction Mixture: In a sealed vial, combine the enzyme preparation with a reaction buffer containing pyridoxal-5'-phosphate (PLP), dithiothreitol (DTT), and L-[1-¹⁴C]-ornithine.
-
CO₂ Trapping: Place a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the reaction mixture.
-
Quantification: Remove the filter paper and measure the trapped ¹⁴CO₂ using liquid scintillation counting.
-
Data Analysis: Calculate ODC activity as picomoles of CO₂ released per milligram of protein per hour.
In Vitro Cytotoxicity Assay (e.g., MTT or DIMSCAN)
Principle: To determine the concentration of the drug that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or DFMO for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
DIMSCAN Assay:
-
Add a fluorescent dye (e.g., fluorescein diacetate) that is taken up by viable cells.
-
Use a digital imaging system to quantify the fluorescence in each well.
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
dot
Caption: Workflow for determining the in vitro cytotoxicity of L-Eflornithine and DFMO.
Western Blot Analysis for Protein Expression and Phosphorylation
Principle: To detect and quantify specific proteins (e.g., MYCN, LIN28B, p-ERK, p-Akt) in cell lysates.
Methodology:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MYCN, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The distinction between this compound and DFMO is not merely semantic; it represents a fundamental difference in stereochemical purity and formulation that has significant implications for potency, pharmacokinetics, and clinical application. L-Eflornithine is the more potent inhibitor of ODC, but its pharmacokinetic profile, particularly its lower oral bioavailability, presents challenges that must be considered in drug development. For researchers and clinicians, a clear understanding of these core differences is essential for the design of informative experiments and the development of effective therapeutic strategies that leverage the full potential of ODC inhibition.
References
- 1. Re-purposing drug DFMO in clinical trials for neuroblastoma – Blog about neuroblastoma research [neuroblastomablog.com]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of L-Eflornithine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine monohydrochloride, a derivative of the amino acid ornithine, is a significant active pharmaceutical ingredient (API) with established applications in the treatment of trypanosomiasis (sleeping sickness) and hirsutism. It functions as an irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its formulation, delivery, and interaction with biological systems.
Table 1: Chemical and Physical Data of this compound
| Property | Value |
| Chemical Name | (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid hydrochloride |
| Molecular Formula | C₆H₁₃ClF₂N₂O₂ |
| Molecular Weight | 218.63 g/mol |
| CAS Number | 96020-91-6 (monohydrate) |
| Appearance | White to almost white crystalline powder |
| Melting Point | 183-184 °C |
| Solubility | Highly soluble in water (>10 mg/mL); slightly soluble in ethanol |
| pKa | 2.1 (carboxyl group), 9.8 (amino group) |
| LogP | -1.3 |
Mechanism of Action: Inhibition of Polyamine Biosynthesis
L-Eflornithine exerts its therapeutic effects by irreversibly inhibiting ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation. By blocking ODC, L-Eflornithine depletes cellular polyamine levels, thereby arresting cell growth. This mechanism is particularly effective against rapidly proliferating cells, such as those in cancer and the hair follicle.
Caption: Inhibition of the Polyamine Biosynthesis Pathway by L-Eflornithine.
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below.
Melting Point Determination (USP <741>)
The melting point is a critical indicator of purity for crystalline solids.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus compliant with USP standards is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded to define the melting range.[1]
-
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a substance in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and filtration through a 0.45 µm filter.
-
Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants of ionizable groups in a molecule.
Methodology:
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in purified water. The ionic strength of the solution is typically maintained with a background electrolyte like 0.15 M KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic carboxyl group and a strong acid (e.g., 0.1 M HCl) for the basic amino group.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points in the first derivative of the titration curve.[3][4][5][6][7]
Ornithine Decarboxylase (ODC) Inhibition Assay
This assay quantifies the inhibitory effect of L-Eflornithine on ODC activity. A common method involves measuring the release of radiolabeled CO₂ from a labeled substrate.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a source of ODC enzyme (e.g., cell lysate), pyridoxal-5'-phosphate (PLP) cofactor, and a buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound for a specified time.
-
Enzymatic Reaction: The reaction is initiated by adding L-[1-¹⁴C]ornithine. The reaction vials are sealed with a cap containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., citric acid).
-
Quantification: The trapped ¹⁴CO₂ on the filter paper is measured using a liquid scintillation counter. The ODC activity is calculated as the amount of ¹⁴CO₂ released per unit time per milligram of protein. The inhibitory effect of L-Eflornithine is determined by comparing the activity in the presence and absence of the inhibitor.[8][9]
Caption: Experimental Workflow for Assessing ODC Inhibition by L-Eflornithine.
Conclusion
This technical guide provides a detailed overview of the essential chemical and physical properties of this compound, a potent inhibitor of ornithine decarboxylase. The presented data and experimental protocols are fundamental for researchers and professionals involved in the development, formulation, and quality control of pharmaceuticals containing this active ingredient. A thorough understanding of these characteristics is paramount for ensuring the safety, efficacy, and quality of L-Eflornithine-based therapies.
References
- 1. thinksrs.com [thinksrs.com]
- 2. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [sciepub.com]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Early Clinical Trials of Eflornithine in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell proliferation and differentiation, and their elevated levels are often associated with neoplastic transformation.[3][4] This has positioned ODC as a compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the early clinical trials of eflornithine in oncology, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Inhibition of Polyamine Biosynthesis
Eflornithine acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine synthesis.[1] This depletion of polyamines, such as putrescine, spermidine, and spermine, leads to a cytostatic effect, inhibiting cell division and proliferation.[3][4] In certain cancer types, such as neuroblastoma with MYCN amplification, eflornithine's inhibition of ODC can restore the balance of the LIN28/Let-7 pathway, further suppressing tumor growth.[1][3]
Early Clinical Trials in Glioma
Eflornithine has been investigated in patients with high-grade gliomas, both as a monotherapy and in combination with other agents.[1]
Eflornithine Monotherapy and Combination with Mitoguazone
An early series of trials evaluated eflornithine alone and in combination with mitoguazone (MGBG), an inhibitor of S-adenosylmethionine decarboxylase, another enzyme in the polyamine pathway.[1][5]
Table 1: Efficacy of Eflornithine in Recurrent Gliomas [1][3][6]
| Treatment Arm | Tumor Type | Number of Evaluable Patients | Antitumor Activity (PR + MR + SD) | Median Time to Progression (TTP) |
| Eflornithine Monotherapy | Anaplastic Glioma | 44 | 45% | 49 weeks |
| Glioblastoma Multiforme | 36 | 17% | 32 weeks | |
| Eflornithine + Mitoguazone | Anaplastic Glioma | 19 | 74% (21% Response, 53% Stable Disease) | Not Reported |
PR: Partial Response, MR: Minor Response, SD: Stable Disease
-
Patient Population: Patients with recurrent or progressive glioblastoma multiforme or anaplastic gliomas.
-
Treatment Regimen:
-
Year 1: Eflornithine 3.6 g/m² orally every 8 hours on days 1-14, 22-35, and 43-56. Cycles were repeated every 63 days.
-
Year 2: Eflornithine on days 1-14, 29-42, and 57-70, with 84 days between cycles.
-
-
Response Evaluation: Changes in the size of contrast-enhanced neuroimages.
The combination arm of eflornithine and mitoguazone was halted prematurely due to lethal hepatic necrosis in two patients.[3][6]
Eflornithine in Combination with PCV Chemotherapy
A significant phase III randomized trial (T92-0114) investigated the addition of eflornithine to the PCV (procarbazine, lomustine, and vincristine) regimen in patients with anaplastic gliomas following radiation therapy.[7]
Table 2: Efficacy of Eflornithine + PCV vs. PCV Alone in Anaplastic Gliomas [7]
| Outcome | Eflornithine + PCV (n=114) | PCV Alone (n=114) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 71.1 months | 37.5 months | Not Reported | 0.13 |
| Median Overall Survival | 75.8 months | 61.1 months | 0.74 (0.5 - 1.08) | 0.12 |
While the overall survival difference did not reach statistical significance over the entire follow-up, a benefit was observed in the first two years of the study.[7]
-
Patient Population: Patients with anaplastic gliomas who had completed conventional radiation therapy.
-
Treatment Arms:
-
Eflornithine + PCV: Eflornithine 3 g/m² orally every 8 hours for 14 days before and 4 weeks after lomustine administration, in addition to the standard PCV regimen.
-
PCV Alone: Standard PCV regimen.
-
-
Endpoints: The primary endpoint was overall survival, with progression-free survival as a key secondary endpoint.
References
- 1. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Treatment of recurrent gliomas with eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANBL0032: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 5. Phase I-II study of eflornithine and mitoguazone combined in the treatment of recurrent primary brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
L-Eflornithine Monohydrochloride for African Sleeping Sickness Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-eflornithine monohydrochloride, a critical agent in the research and treatment of Human African Trypanosomiasis (HAT), commonly known as African sleeping sickness. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential pathways and workflows to support ongoing research and drug development efforts.
Core Concepts: Mechanism of Action
L-eflornithine is a specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC).[1][2] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1][2] These polyamines are essential for cell growth, proliferation, and differentiation in eukaryotes, including the causative agent of African sleeping sickness, Trypanosoma brucei.[1][2] By inhibiting ODC, eflornithine depletes the parasite's polyamine stores, leading to a cytostatic effect and ultimately parasite death. A critical factor in the efficacy of eflornithine against T. b. gambiense is the slow turnover rate of the parasite's ODC, which makes it particularly vulnerable to irreversible inhibition.
The following diagram illustrates the signaling pathway of polyamine biosynthesis and the inhibitory action of L-eflornithine.
Caption: L-Eflornithine irreversibly inhibits ornithine decarboxylase.
Quantitative Data Summary
In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of L-eflornithine, D-eflornithine, and the racemic mixture against various strains of Trypanosoma brucei gambiense.
| Compound | T.b. gambiense Strain | IC50 (µM) [95% CI] | Reference |
| L-Eflornithine | STIB930 | 4.1 [3.1, 5.0] | [3] |
| K03048 | 8.9 [7.0, 11] | [3] | |
| 130R | 7.7 [6.8, 8.5] | [3] | |
| Combined Strains | 5.5 [4.5, 6.6] | [3] | |
| D-Eflornithine | STIB930 | 39[4][5] | [3] |
| K03048 | 73[6][7] | [3] | |
| 130R | 76[8][9] | [3] | |
| Combined Strains | 50[10][11] | [3] | |
| Racemic Eflornithine | STIB930 | 6.4 [5.2, 7.7] | [3] |
| K03048 | 17 | [3] | |
| 130R | 14 | [3] | |
| Combined Strains | 9.1 [8.1, 10] | [3] |
Pharmacokinetic Parameters in Humans
This table presents key pharmacokinetic parameters for L- and D-eflornithine following oral administration of the racemic mixture to patients with late-stage African trypanosomiasis.
| Parameter | L-Eflornithine | D-Eflornithine | Reference |
| Oral Clearance (liters/h) | 17.4 [15.5, 19.3] | 8.23 [7.36, 9.10] | |
| Oral Bioavailability | ~32-40% | ~59-62% | |
| Plasma Concentration Ratio (L-/D-) | 52% [51, 54%] | - |
Clinical Trial Efficacy (Late-Stage HAT)
The following table summarizes the cure rates from clinical trials of eflornithine monotherapy and Nifurtimox-Eflornithine Combination Therapy (NECT).
| Treatment | Trial Population | Cure Rate (%) | Reference |
| Eflornithine Monotherapy | Intent-to-Treat (ITT) | 88.9 | |
| Per-Protocol (PP) | 88.5 | ||
| NECT | Intent-to-Treat (ITT) | 90.9 | |
| Per-Protocol (PP) | 90.6 | ||
| NECT | Field Study | 94.1 |
Experimental Protocols
In Vitro Drug Susceptibility Testing: Alamar Blue Assay
This protocol is a synthesized methodology for determining the in vitro susceptibility of T. b. brucei to eflornithine using the Alamar Blue assay.
Caption: Workflow for Alamar Blue-based drug susceptibility testing.
Methodology:
-
Cell Culture: Maintain Trypanosoma brucei brucei bloodstream form strain 427 in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Plate Preparation: In a 384-well plate, prepare serial dilutions of L-eflornithine in HMI-9 medium. Include wells with medium only (negative control) and cells without the drug (positive control).
-
Cell Seeding: Add a suspension of T. b. brucei to each well to achieve a final concentration of approximately 2,000 cells/mL.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well to a final concentration of 10% (v/v).
-
Final Incubation: Incubate the plates for an additional 4 to 24 hours.
-
Fluorescence Reading: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Correct for background fluorescence using the negative control wells. Calculate the percentage of inhibition for each drug concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Quantification of Eflornithine in Biological Samples by HPLC
This protocol outlines a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of eflornithine in plasma.
Methodology:
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., norvaline).
-
Deproteinize the sample by adding ice-cold 80% ethanol and centrifuging.
-
Evaporate the supernatant to dryness under vacuum.
-
Reconstitute the residue in a basic solution.
-
-
Derivatization (Pre-column):
-
Add a derivatizing agent (e.g., dansyl chloride in acetone) to the reconstituted sample.
-
Incubate at room temperature in the dark to allow the reaction to complete.
-
-
HPLC Analysis:
-
Column: C8 or C18 column (e.g., BDS Hypersil 5µ C18, 150 x 4.6 mm).
-
Mobile Phase: A gradient of an appropriate buffer (e.g., 10 mM acetate buffer, pH 4) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 290 nm) or fluorescence detection if a fluorescent derivatizing agent is used.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of eflornithine.
-
Determine the concentration of eflornithine in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds like eflornithine on ODC in vitro using a radiolabeling technique.[3]
Methodology:
-
Enzyme Preparation: Purify ODC from a suitable source (e.g., recombinant expression or tissue homogenates).
-
Inhibitor Incubation: Incubate the purified ODC with varying concentrations of L-eflornithine for a defined period (e.g., 30 minutes) at room temperature in a suitable buffer (e.g., 25 mM Tris, 0.1 mM EDTA).
-
Enzymatic Reaction:
-
Initiate the reaction by adding an assay mix containing L-ornithine, the cofactor pyridoxal-5-phosphate (PLP), and a radiolabeled substrate, [1-¹⁴C]-L-ornithine.[3]
-
The reaction is carried out in a sealed vial containing a paper disc impregnated with a CO2 trapping agent (e.g., hyamine or sodium hydroxide).[3]
-
-
Reaction Termination and CO2 Trapping:
-
Radioactivity Measurement:
-
Transfer the paper disc to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (disintegrations per minute) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of ODC (nmol CO2 released/min/mg protein).
-
Determine the percentage of inhibition for each concentration of L-eflornithine and calculate the IC50 value.
-
Clinical Trial Workflow
The following diagram provides a logical overview of a typical clinical trial for a new treatment for late-stage African sleeping sickness, such as the NECT trials.
Caption: A typical workflow for a late-stage HAT clinical trial.
This guide provides a foundational resource for researchers engaged in the study of L-eflornithine for African sleeping sickness. The presented data and protocols are intended to facilitate experimental design and interpretation, ultimately contributing to the advancement of therapeutic strategies for this neglected tropical disease.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 7. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. High-pressure liquid chromatographic analysis of eflornithine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]
The Inhibition of Ornithine Decarboxylase by L-Eflornithine Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine, an ornithine analogue, is a potent and specific irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. By depleting intracellular polyamines such as putrescine, spermidine, and spermine, L-eflornithine effectively curtails cell proliferation and growth. This mechanism of action has established its therapeutic value in treating conditions characterized by rapid cell division, including West African sleeping sickness (trypanosomiasis) and hirsutism.[1][2] This technical guide provides an in-depth overview of the mechanism of ODC inhibition by L-eflornithine, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.
Introduction: The Role of Ornithine Decarboxylase and Polyamines
Ornithine decarboxylase (ODC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of ornithine to putrescine. This is the initial and rate-limiting step in the biosynthesis of polyamines.[1][2] Polyamines are ubiquitous polycationic molecules essential for a multitude of cellular processes, including:
-
Cell growth and proliferation: Polyamines are critically involved in DNA replication, transcription, and translation.[3]
-
Differentiation: They play a role in modulating cell differentiation processes.
-
Apoptosis: Polyamines can influence programmed cell death pathways.
Elevated ODC activity and consequently increased polyamine levels are frequently associated with pathological conditions involving rapid cell proliferation, such as cancer and parasitic infections.[3] This makes ODC a prime target for therapeutic intervention.
Mechanism of Action: Irreversible Inhibition by L-Eflornithine
L-Eflornithine (α-difluoromethylornithine or DFMO) is a mechanism-based inhibitor, also known as a "suicide inhibitor," of ODC.[1][2] Its inhibitory action is highly specific and irreversible. The process unfolds as follows:
-
Competitive Binding: L-Eflornithine, being structurally similar to the natural substrate ornithine, binds to the active site of ODC.[2]
-
Enzyme-Catalyzed Activation: The ODC enzyme initiates its catalytic cycle on L-eflornithine, mistaking it for ornithine. This involves the formation of a Schiff base with the PLP cofactor.[2]
-
Irreversible Covalent Bonding: Following decarboxylation, the difluoromethyl group of L-eflornithine becomes chemically reactive. This reactive intermediate then forms a covalent bond with a critical cysteine residue (Cys-360) in the active site of the enzyme.[4]
-
Enzyme Inactivation: This covalent modification permanently inactivates the ODC enzyme, preventing it from processing further ornithine molecules.[1][2]
The following diagram illustrates the logical relationship of this irreversible inhibition:
Caption: Logical flow of L-Eflornithine's mechanism-based inhibition of ODC.
Signaling Pathway: The Polyamine Biosynthesis Pathway
L-Eflornithine exerts its effect by disrupting the polyamine biosynthesis pathway. This pathway is a critical metabolic route for the production of polyamines essential for cellular functions.
Caption: The polyamine biosynthesis pathway and the point of inhibition by L-Eflornithine.
Quantitative Data on ODC Inhibition
The inhibitory potency of L-eflornithine and its enantiomers against human ODC has been quantified through various kinetic parameters. The following tables summarize key data from published studies.
Table 1: Inhibitor Dissociation and Inactivation Constants for Human ODC [5]
| Inhibitor | Dissociation Constant (KD) (μM) | Inactivation Constant (kinact) (min-1) |
| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 |
| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 |
| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |
Data are presented as mean ± SEM.
Table 2: IC50 Values for ODC Inhibition [5][6]
| Inhibitor | Target Organism/Cell Line | IC50 (μM) |
| L-Eflornithine | T.b. gambiense | 5.5 |
| D-Eflornithine | Human ODC | ~7.5 |
| D-Eflornithine | T.b. gambiense | 49.6 |
Experimental Protocols
Accurate assessment of ODC activity and its inhibition is crucial for research and drug development. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro Ornithine Decarboxylase Activity Assay (Radiolabeling Method)
This is a widely used and sensitive method to determine ODC activity by measuring the release of 14CO2 from L-[1-14C]ornithine.[7][8][9]
Materials:
-
Purified ODC enzyme or cell/tissue lysate
-
L-[1-14C]ornithine
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
Pyridoxal-5-phosphate (PLP) solution
-
L-ornithine (unlabeled)
-
L-Eflornithine monohydrochloride or other inhibitors
-
Stopping Solution: e.g., 2 M Citric Acid or 5 M Sulfuric Acid
-
CO2 Trapping Agent: e.g., 0.1 M NaOH or Hyamine hydroxide
-
Scintillation vials and scintillation fluid
-
Filter paper discs
Workflow Diagram:
Caption: Experimental workflow for the in vitro radiolabeling ODC activity assay.
Procedure:
-
Preparation:
-
Prepare the assay buffer and keep it on ice.
-
Prepare stock solutions of L-ornithine, PLP, and the inhibitor (L-Eflornithine) in the appropriate solvent.
-
Dilute the purified ODC enzyme or cell/tissue lysate to the desired concentration in the assay buffer.
-
-
Inhibitor Incubation:
-
In a microcentrifuge tube, add the ODC enzyme preparation.
-
Add varying concentrations of L-Eflornithine or the vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Prepare a substrate mix containing the assay buffer, L-[1-14C]ornithine, unlabeled L-ornithine, and PLP.
-
Place a filter paper disc saturated with the CO2 trapping agent in the cap of the microcentrifuge tube or in a center well.
-
Initiate the reaction by adding the substrate mix to the enzyme-inhibitor mixture.
-
Seal the tubes tightly and incubate at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Trapping CO2:
-
Stop the reaction by injecting the stopping solution through the cap without opening the tube.
-
Continue to incubate the tubes at 37°C for an additional 30-60 minutes to ensure complete trapping of the released 14CO2.
-
-
Measurement:
-
Carefully remove the filter paper disc and place it in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the ODC activity as picomoles or nanomoles of CO2 released per minute per milligram of protein.
-
Cell-Based Ornithine Decarboxylase Activity Assay
This assay measures ODC activity within intact or lysed cells, providing a more physiologically relevant context.
Materials:
-
Cell culture medium and supplements
-
Cultured cells (e.g., cancer cell lines)
-
This compound
-
Lysis Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT, protease inhibitors
-
Reagents for the radiolabeling assay as described in section 5.1.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere and grow.
-
Treat the cells with various concentrations of L-Eflornithine or vehicle control for the desired duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
ODC Activity Measurement:
-
Use the cell lysate as the enzyme source in the in vitro radiolabeling ODC activity assay described in section 5.1.
-
Normalize the ODC activity to the protein concentration of the lysate.
-
Conclusion
This compound is a well-characterized, potent, and irreversible inhibitor of ornithine decarboxylase. Its mechanism of action, which involves the targeted disruption of the polyamine biosynthesis pathway, provides a strong rationale for its therapeutic applications. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the role of ODC and the effects of its inhibition. The continued study of ODC inhibitors like L-eflornithine holds promise for the development of new therapeutic strategies for a range of proliferative diseases.
References
- 1. HPLC determination of ornithine decarboxylase(ODC) activity with ...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Intact epidermal cell assay for ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.us [cloud-clone.us]
- 6. A 4-month, open-label study evaluating the efficacy of eflornithine 11.5% cream in the treatment of unwanted facial hair in women using TrichoScan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
L-Eflornithine Monohydrochloride and Its Role in Polyamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-Eflornithine monohydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC), and its critical role in the modulation of polyamine synthesis pathways. Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules vital for cell growth, differentiation, and proliferation. Dysregulation of polyamine metabolism is a hallmark of various pathological conditions, most notably cancer. L-Eflornithine's mechanism-based inhibition of ODC, the rate-limiting enzyme in polyamine biosynthesis, leads to the depletion of downstream polyamines, thereby exerting cytostatic effects. This document details the mechanism of action of L-Eflornithine, presents quantitative data on its effects on polyamine levels, outlines detailed experimental protocols for the analysis of ODC activity and polyamine concentrations, and provides visual representations of the involved biochemical pathways and experimental workflows.
Introduction to Polyamines and Their Synthesis
Polyamines are aliphatic polycations that are ubiquitously found in all living cells and play a crucial role in a myriad of cellular processes.[1] At physiological pH, they are fully protonated, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins. These interactions are fundamental to the regulation of gene expression, translation, cell cycle progression, and apoptosis.[2] The three major polyamines in mammalian cells are putrescine, spermidine, and spermine. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[3]
The biosynthesis of polyamines is a highly regulated process, with ornithine decarboxylase (ODC) acting as the first and rate-limiting enzyme.[4] ODC catalyzes the conversion of ornithine to putrescine. Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM), to produce spermidine and spermine, respectively. Given the critical role of polyamines in cell proliferation, the polyamine synthesis pathway has emerged as a key target for therapeutic intervention, particularly in oncology.[4]
This compound: Mechanism of Action
This compound (α-difluoromethylornithine or DFMO) is a structural analog of ornithine and acts as an enzyme-activated, irreversible inhibitor of ornithine decarboxylase.[4] Its mechanism of action is a classic example of "suicide inhibition." L-Eflornithine binds to the active site of ODC and is decarboxylated in a manner similar to the natural substrate, ornithine. This process, however, generates a reactive intermediate that covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[5]
The inactivation of ODC by L-Eflornithine leads to a significant reduction in the intracellular concentration of putrescine and, consequently, spermidine.[6] This depletion of polyamines disrupts the cellular processes that are dependent on them, leading to a cytostatic effect, characterized by the inhibition of cell proliferation and cell cycle arrest, typically in the G1 phase.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Altered cell cycle phase distributions in cultured human carcinoma cells partially depleted of polyamines by treatment with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of L-Eflornithine Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine monohydrochloride, the L-isomer of eflornithine (α-difluoromethylornithine or DFMO), is a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell proliferation and differentiation, and their dysregulation is a hallmark of cancer. By depleting intracellular polyamine pools, L-Eflornithine exhibits cytostatic and, in some cases, cytotoxic effects on cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, consolidating key quantitative data, detailing experimental protocols for its assessment, and visualizing the underlying molecular pathways.
Mechanism of Action
L-Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase. It binds to the active site of ODC and is decarboxylated, forming a reactive intermediate that covalently bonds with a cysteine residue in the enzyme, leading to its irreversible inactivation. This blockade of ODC leads to the depletion of intracellular polyamines, primarily putrescine and spermidine. The reduction in polyamine levels disrupts critical cellular processes, including DNA and RNA synthesis, cell cycle progression, and ultimately, can trigger programmed cell death (apoptosis).
Quantitative Cytotoxicity Data
The in vitro cytotoxic and cytostatic effects of L-Eflornithine and its racemic mixture (DFMO) have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize reported IC50 values.
Table 1: In Vitro IC50 Values of L-Eflornithine and Racemic DFMO in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time | Assay | Reference |
| L-Eflornithine | T.b. gambiense (STIB930, K03048, 130R strains combined) | Trypanosomiasis | 5.5 µM | Not Specified | AlamarBlue | [1] |
| Racemic DFMO | T.b. gambiense (STIB930, K03048, 130R strains combined) | Trypanosomiasis | 9.1 µM | Not Specified | AlamarBlue | [1] |
| Racemic DFMO | BE(2)-C | Neuroblastoma | 3.0 mM | 72 hours | Calcein AM | [2][3] |
| Racemic DFMO | SMS-KCNR | Neuroblastoma | 10.6 mM | 72 hours | Calcein AM | [2][3] |
| Racemic DFMO | CHLA-90 | Neuroblastoma | 25.8 mM | 72 hours | Calcein AM | [2] |
| Racemic DFMO | HCT116 | Colon Carcinoma | ~1 mM (Pre-treatment for 4 days) | Not Specified | Not Specified | [4] |
| Racemic DFMO | SKOV-3 | Ovarian Cancer | Dose-dependent inhibition (0-100 µM) | 48 hours | PrestoBlue | [5] |
| Racemic DFMO | A2780 | Ovarian Cancer | Dose-dependent inhibition | Not Specified | PrestoBlue | [5] |
| Racemic DFMO | Human Adenocarcinoma Cell Lines (HuTu-80, HT-29, etc.) | Adenocarcinoma | 0.1 - 5.0 mM | Not Specified | Not Specified | [6] |
Table 2: Comparative Inhibitory Activity of Eflornithine Enantiomers on Purified Human Ornithine Decarboxylase
| Compound | Parameter | Value | Reference |
| L-Eflornithine | K(D) | 1.3 ± 0.3 µM | [7] |
| D-Eflornithine | K(D) | 28.3 ± 3.4 µM | [7] |
| Racemic DFMO | K(D) | 2.2 ± 0.4 µM | [7] |
| L-Eflornithine | K(inact) | 0.15 ± 0.03 min⁻¹ | [7] |
| D-Eflornithine | K(inact) | 0.25 ± 0.03 min⁻¹ | [7] |
| Racemic DFMO | K(inact) | 0.15 ± 0.03 min⁻¹ | [7] |
| Racemic DFMO | IC50 (vs. purified human ODC) | 252 µM | [8][9] |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the enzymatic activity of ODC, the direct target of L-Eflornithine.
Principle: The most common method measures the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine. The radiolabeled CO₂ is trapped and quantified by liquid scintillation counting.
Materials:
-
Cell or tissue lysates
-
L-[1-¹⁴C]-ornithine
-
Assay buffer (e.g., Tris-HCl with DTT and pyridoxal-5'-phosphate)
-
Scintillation vials
-
CO₂ trapping agent (e.g., hyamine hydroxide)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
In a sealed reaction vessel, add the lysate to the assay buffer.
-
Initiate the reaction by adding L-[1-¹⁴C]-ornithine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
The released ¹⁴CO₂ is trapped by a filter paper soaked in a CO₂ trapping agent placed in a center well within the reaction vessel.
-
Transfer the filter paper to a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Normalize the results to the total protein concentration of the lysate.
Cell Viability and Cytotoxicity Assays
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum release control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Visualization of Pathways and Workflows
Signaling Pathway of L-Eflornithine-Induced Apoptosis
Caption: Signaling pathway of apoptosis induced by polyamine depletion.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for assessing in vitro cytotoxicity.
Conclusion
This compound demonstrates significant in vitro activity against various cell types, primarily through the inhibition of ornithine decarboxylase and subsequent polyamine depletion. This leads to cytostatic effects and, in many cancer cell lines, the induction of apoptosis via the intrinsic mitochondrial pathway. The provided data and protocols offer a comprehensive resource for researchers investigating the cytotoxic potential of L-Eflornithine. Further research is warranted to expand the library of IC50 values across a broader range of cancer cell lines to better understand its therapeutic potential.
References
- 1. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: L-Eflornithine Monohydrochloride In Vitro Assays for Cancer Cells
Introduction
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a selective, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are small polycations essential for cell growth, differentiation, and proliferation.[3][4] In many types of cancer, the expression and activity of ODC are significantly upregulated, often driven by oncogenes such as MYC.[5][6][7] This leads to elevated polyamine levels that support rapid tumor growth.[8] By inhibiting ODC, L-Eflornithine depletes intracellular polyamine pools, leading to cytostatic and, in some cases, cytotoxic effects on cancer cells, making it a key target for cancer therapy and chemoprevention.[8][9][10] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of L-Eflornithine against various cancer cell lines.
Mechanism of Action: Inhibition of Polyamine Biosynthesis
L-Eflornithine acts as a "suicide inhibitor" by irreversibly binding to the active site of ODC.[2] This action blocks the conversion of ornithine to putrescine, the initial step in the synthesis of polyamines like spermidine and spermine.[1] The depletion of these polyamines disrupts numerous cellular processes vital for cancer cell survival, including DNA stabilization, protein synthesis, and cell cycle progression, ultimately inhibiting tumor growth.[1][11]
Quantitative Data Summary
The sensitivity of cancer cells to L-Eflornithine can vary significantly depending on the cell line and its underlying genetic makeup, such as MYCN amplification status.[9] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this sensitivity. Below is a summary of reported IC50 values for L-Eflornithine (DFMO) in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 Value (mM) | Citation |
| Neuroblastoma | BE(2)-C | 3.0 | [12] |
| Neuroblastoma | SMS-KCNR | 10.6 | [12] |
| Neuroblastoma | CHLA90 | 25.8 | [12] |
| Colon Cancer | HCT116 | ~0.0075 (for D-DFMO) | [13] |
| Cervical Cancer | Ca Ski | 0.00118 | [14] |
| Breast Cancer | MDA-MB-231 | 0.0506 | [14] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the in vitro effects of L-Eflornithine on cancer cells.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol determines the effect of L-Eflornithine on cancer cell metabolic activity, which is an indicator of cell viability and proliferation.
A. Materials
-
Selected cancer cell line(s)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
L-Eflornithine monohydrochloride (powder)
-
Sterile, nuclease-free water or PBS for drug dissolution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
B. Procedure
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 100 mM stock solution of L-Eflornithine in sterile water.[2] Further dilute this stock in complete growth medium to create a range of working concentrations (e.g., from 0.1 mM to 50 mM).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of L-Eflornithine. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is commonly used for IC50 determination.[12][14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
A. Materials
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Sterile 6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
B. Procedure
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with L-Eflornithine at concentrations around the predetermined IC50 value for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G1, S, G2/M) by flow cytometry. Inhibition of polyamine synthesis can induce cell cycle arrest, often in the G1 phase.[9]
A. Materials
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)
-
Ice-cold 70% ethanol
-
Sterile 6-well cell culture plates
-
Flow cytometer
B. Procedure
-
Cell Seeding and Treatment: Follow step 1 from the apoptosis assay protocol.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (step 2).
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to untreated controls.
References
- 1. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 2. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ornithine decarboxylase in epidermal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of ornithine decarboxylase activity as a marker for tumor growth rate in malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ornithine decarboxylase and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eflornithine (DFMO) prevents progression of pancreatic cancer by modulating ornithine decarboxylase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of L-Eflornithine Monohydrochloride in Neuroblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), has demonstrated significant therapeutic potential in the treatment of high-risk neuroblastoma. A critical parameter for characterizing its in vitro efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency in inhibiting cancer cell growth. This document provides detailed application notes and experimental protocols for determining the IC50 of L-Eflornithine monohydrochloride in various neuroblastoma cell lines. It includes a summary of reported IC50 values, a comprehensive experimental workflow, and a description of the underlying signaling pathway.
Introduction
Neuroblastoma, a common pediatric cancer, is often characterized by the amplification of the MYCN oncogene. MYCN drives tumor progression by, in part, upregulating the expression of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell proliferation and differentiation, and their elevated levels are associated with cancer growth. L-Eflornithine (α-difluoromethylornithine or DFMO) is a specific and irreversible inhibitor of ODC, functioning as a "suicide inhibitor" by covalently binding to the enzyme.[1] This inhibition depletes intracellular polyamine pools, leading to a cytostatic effect on neuroblastoma cells and has been a promising strategy in clinical trials, particularly as a maintenance therapy.[2][3] The determination of IC50 values is a fundamental step in the preclinical evaluation of L-Eflornithine, enabling the comparison of its activity across different neuroblastoma cell lines and providing a basis for further mechanistic studies.
Data Presentation: IC50 Values of L-Eflornithine in Neuroblastoma Cell Lines
The following table summarizes the reported IC50 values for L-Eflornithine (DFMO) in various human neuroblastoma cell lines after 72 hours of treatment. These values highlight the differential sensitivity of neuroblastoma cell lines to ODC inhibition.
| Cell Line | IC50 (mM) | Notes | Reference |
| BE(2)-C | 3.0 | High LIN28B/MYCN expression, most sensitive of the three tested. | [1][4] |
| SMS-KCNR | 10.6 | Moderate sensitivity. | [1][4] |
| CHLA90 | 25.8 | Least sensitive of the three tested. | [1][4] |
| Various NB cell lines | 20.76 - 33.3 | Range of IC50 values observed across multiple neuroblastoma cell lines. | [5] |
Note: The high micromolar to millimolar concentrations of L-Eflornithine required to achieve a 50% reduction in cell viability are consistent with its cytostatic, rather than cytotoxic, mechanism of action at clinically relevant doses.[2][3]
Signaling Pathway of L-Eflornithine Action
L-Eflornithine exerts its anti-tumor effect by targeting the polyamine biosynthesis pathway, which is crucial for the growth and proliferation of neuroblastoma cells. The diagram below illustrates the mechanism of action.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound in adherent neuroblastoma cell lines using a cell viability assay.
Materials
-
This compound (powder)
-
Neuroblastoma cell lines (e.g., BE(2)-C, SMS-KCNR, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or Calcein AM)
-
Solubilization solution (e.g., DMSO or SDS for MTT assay)
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
-
Sterile pipette tips and tubes
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for IC50 determination.
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture neuroblastoma cells in T-75 flasks with complete medium in a humidified incubator.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.
-
Count the cells using a hemocytometer and determine cell viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS. Due to its solubility, water is a suitable solvent.[6]
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., from 0.1 mM to 50 mM).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with no drug).
-
Incubate the plate for 72 hours.
3. Cell Viability Assay (MTT Assay Example):
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis and IC50 Determination:
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of L-Eflornithine that causes a 50% reduction in cell viability. GraphPad Prism or similar software is recommended for this analysis.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to determine the IC50 of this compound in neuroblastoma cell lines. Understanding the in vitro potency of this ODC inhibitor is a crucial aspect of preclinical research and contributes to the broader understanding of its therapeutic potential in neuroblastoma. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the drug's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. DFMO inhibition of neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DFMO inhibition of neuroblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Eflornithine Monohydrochloride Administration in Mouse Models of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Eflornithine monohydrochloride (DFMO), a potent and irreversible inhibitor of ornithine decarboxylase (ODC), in preclinical mouse models of colorectal cancer (CRC). The following sections detail the mechanism of action, experimental protocols for in vivo studies, and a summary of expected outcomes based on published literature.
Introduction
Colorectal cancer is a major cause of cancer-related mortality worldwide. The polyamine biosynthesis pathway is a critical component in cell proliferation and is often dysregulated in cancer.[1][2] Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in this pathway, converting ornithine to putrescine, the precursor for higher polyamines like spermidine and spermine. ODC expression is frequently upregulated in colorectal tumors and is a downstream target of oncogenic signaling pathways, including c-Myc.[3][4][5] L-Eflornithine (DFMO) selectively inhibits ODC, leading to the depletion of intracellular polyamines, which in turn suppresses cell growth and induces apoptosis in cancer cells.[6][7] This makes ODC a prime target for chemoprevention and therapy in colorectal cancer.
Mechanism of Action
L-Eflornithine's primary mechanism of action is the irreversible inhibition of ODC. This leads to a reduction in the intracellular pool of polyamines (putrescine, spermidine, and spermine) that are essential for cellular processes such as DNA synthesis, cell proliferation, and differentiation.[8][7] In colorectal cancer cells, where ODC is often overexpressed due to mutations in genes like APC and activation of oncogenes like c-Myc, the inhibition of polyamine synthesis by L-Eflornithine can effectively halt tumor progression.[9][10]
Data Presentation: Efficacy of L-Eflornithine in Mouse Models of Colorectal Cancer
The following tables summarize the quantitative data from various studies investigating the effects of L-Eflornithine (DFMO) in chemically-induced mouse models of colorectal cancer.
Table 1: Effect of L-Eflornithine on Tumor Incidence and Multiplicity
| Mouse Strain | Carcinogen | L-Eflornithine (DFMO) Dose and Administration | Tumor Incidence (Control) | Tumor Incidence (DFMO) | Tumor Multiplicity (Control) | Tumor Multiplicity (DFMO) | Reference |
| CD1 | Dimethylhydrazine (DMH) | 1% in drinking water | 52% | 20-24% | Not Reported | Not Reported | [11] |
| Not Specified | Dimethylhydrazine (DMH) | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [12] |
Table 2: Effect of L-Eflornithine on Colonic ODC Activity and Polyamine Levels
| Mouse Strain | Carcinogen | L-Eflornithine (DFMO) Dose and Administration | ODC Activity (% of Control) | Putrescine Levels (% of Control) | Spermidine Levels (% of Control) | Spermine Levels (% of Control) | Reference |
| Balb/c | MC-26 tumor inoculation | 200 mg/kg IP | Significantly Reduced | Not Reported | Not Reported | Not Reported | [13] |
| Not Specified | Not Specified | 2% in drinking water | Significantly Lower | Significantly Lower | Significantly Lower | Not Significantly Different | [14] |
Experimental Protocols
Chemically-Induced Colorectal Cancer Mouse Model (AOM/DMH)
This protocol describes the induction of colorectal tumors in mice using a chemical carcinogen, either Azoxymethane (AOM) or 1,2-Dimethylhydrazine (DMH).
Materials:
-
8-12 week old male mice (strains such as BALB/c or C57BL/6 are commonly used)
-
Azoxymethane (AOM) or 1,2-Dimethylhydrazine (DMH)
-
Sterile saline (0.9% NaCl)
-
This compound (DFMO)
-
Animal housing and husbandry supplies
-
Insulin syringes with 28-30G needles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Carcinogen Preparation:
-
AOM: Prepare a fresh solution of AOM in sterile saline at a concentration of 1 mg/mL.
-
DMH: Prepare a fresh solution of DMH in sterile saline at a concentration of 2 mg/mL.
-
-
Carcinogen Administration:
-
Administer AOM or DMH via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight.
-
Repeat injections weekly for 6-8 weeks.
-
-
L-Eflornithine Administration:
-
Prepare a solution of L-Eflornithine in the drinking water at a concentration of 0.5% - 2% (w/v).
-
Provide the L-Eflornithine solution as the sole source of drinking water to the treatment group of mice, starting one week before the first carcinogen injection and continuing throughout the study.
-
Prepare fresh L-Eflornithine solution weekly.
-
-
Monitoring:
-
Monitor the mice for clinical signs of toxicity, including weight loss, lethargy, and diarrhea.
-
Record body weights weekly.
-
-
Termination and Tissue Collection:
-
At the end of the study (typically 20-30 weeks after the first injection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect the entire colon and rectum.
-
Slit the colon open longitudinally and wash with cold phosphate-buffered saline (PBS).
-
Count and measure the size of all visible tumors.
-
Collect tumor and adjacent normal tissue for further analysis (histology, ODC activity assay, polyamine quantification).
-
Ornithine Decarboxylase (ODC) Activity Assay
This protocol outlines the measurement of ODC activity in mouse colonic tissue.
Materials:
-
Frozen colonic tissue samples
-
Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal 5'-phosphate)
-
L-[1-14C]ornithine
-
Scintillation vials and scintillation cocktail
-
Filter paper discs soaked in a CO2 trapping agent (e.g., hyamine hydroxide)
-
Protein quantification assay kit (e.g., Bradford or BCA)
Procedure:
-
Tissue Homogenization:
-
Homogenize the frozen tissue samples in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic fraction using a standard protein assay.
-
-
Enzyme Reaction:
-
In a sealed reaction vial, mix a specific amount of cytosolic protein with the reaction buffer containing L-[1-14C]ornithine.
-
Place a filter paper disc soaked in a CO2 trapping agent in a center well suspended above the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid). This will release the 14CO2 produced from the decarboxylation of ornithine.
-
-
CO2 Trapping and Measurement:
-
Allow the 14CO2 to be trapped on the filter paper for an additional 30-60 minutes.
-
Transfer the filter paper to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation:
-
Calculate the ODC activity as pmol of CO2 released per hour per mg of protein.
-
Quantification of Polyamines by HPLC
This protocol describes the analysis of polyamine levels (putrescine, spermidine, spermine) in mouse colonic tissue using high-performance liquid chromatography (HPLC).
Materials:
-
Frozen colonic tissue samples
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Acetone
-
Proline
-
Toluene
-
HPLC system with a fluorescence detector and a reverse-phase C18 column
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Tissue Extraction:
-
Homogenize the frozen tissue samples in cold PCA.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Dansylation (Derivatization):
-
To an aliquot of the supernatant, add dansyl chloride in acetone and proline.
-
Incubate the mixture in the dark at room temperature to allow for the derivatization of polyamines.
-
-
Extraction of Dansylated Polyamines:
-
Extract the dansylated polyamines into toluene.
-
Evaporate the toluene phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the dansylated polyamines on a C18 column using a suitable mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification:
-
Create a standard curve using known concentrations of polyamine standards.
-
Quantify the polyamine levels in the tissue samples by comparing their peak areas to the standard curve.
-
Express the results as nmol per mg of tissue.
-
Visualizations
Signaling Pathway of L-Eflornithine in Colorectal Cancer
Caption: L-Eflornithine's mechanism of action in colorectal cancer.
Experimental Workflow for L-Eflornithine Studies in a Mouse CRC Model
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc induces the expression and activity of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ornithine decarboxylase gene is overexpressed in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine decarboxylase gene is overexpressed in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamines reverse non-steroidal anti-inflammatory drug-induced toxicity in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cloning and expression of ornithine decarboxylase gene from human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Associations of a polymorphism in the ornithine decarboxylase gene with colorectal cancer survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. Chemoprevention of mouse colon tumors with difluoromethylornithine during and after carcinogen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of an ornithine decarboxylase inhibitor on the intestinal epithelium and on intestinal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of tumor burden on ornithine decarboxylase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of eflorithine on intestinal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Eflornithine Monohydrochloride in Human Plasma using a Validated HPLC-UV Method
Introduction
L-Eflornithine monohydrochloride is an irreversible inhibitor of ornithine decarboxylase, an enzyme crucial for cell proliferation and differentiation. It is used in the treatment of West African trypanosomiasis (sleeping sickness) and hirsutism. The monitoring of L-Eflornithine concentrations in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of L-Eflornithine in human plasma, involving a pre-column derivatization step to enhance detection.
Principle
Due to the lack of a significant chromophore in the L-Eflornithine molecule, direct UV detection is not feasible. This method employs a pre-column derivatization step using o-phthalaldehyde (OPA) and N-acetyl-L-cysteine to form a highly fluorescent and UV-absorbent diastereomer. The resulting derivatives are then separated on a reversed-phase HPLC column and quantified using a UV detector.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
D-Eflornithine (if used as an internal standard)
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium acetate
-
Acetic acid
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Two serially connected Chromolith Performance columns (RP-18e, 100 x 4.6 mm i.d.) are recommended for optimal separation.[1][2]
-
Mobile Phase: A gradient elution is employed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve this compound in water to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with water to obtain working standard solutions at various concentrations.
-
Derivatization Reagent: Prepare a solution containing OPA and N-acetyl-L-cysteine in a suitable buffer.
4. Sample Preparation
-
Protein Precipitation: To 75 µL of human plasma in a microcentrifuge tube, add a precipitating agent like ethanol.[3]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Derivatization: Add the derivatization reagent to the supernatant and allow the reaction to proceed for a specified time at room temperature.[1][2]
-
Injection: Inject the derivatized sample into the HPLC system.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from method validation studies.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time of L-Eflornithine derivative | ~14.7 min[3] |
| Retention Time of Internal Standard derivative | ~17.7 min[3] |
| Total Run Time | ~28 min[3] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 950 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.5 µM[1][2] |
| Precision at LLOQ | 14.9% for L-Eflornithine[1][2] |
Table 3: Precision and Accuracy
| Concentration Level | Between-Day Precision (%RSD) |
| 3 µM | 8.4%[1][2] |
| 400 µM | 4.0%[1][2] |
| 1000 µM | 2.0%[1][2] |
Experimental Workflow
Caption: Workflow for L-Eflornithine quantification in plasma.
This detailed application note provides a comprehensive protocol for the quantification of L-Eflornithine in human plasma. The method is sensitive, and reproducible, making it suitable for a variety of research and clinical applications.
References
- 1. Determination of eflornithine enantiomers in plasma by precolumn derivatization with o-phthalaldehyde-N-acetyl-L-cysteine and liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-pressure liquid chromatographic analysis of eflornithine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Eflornithine Monohydrochloride and Cisplatin Combination Therapy in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant cause of gynecological cancer-related mortality, largely due to the development of resistance to first-line chemotherapeutic agents such as cisplatin. A promising strategy to overcome this resistance and enhance therapeutic efficacy is the combination of cisplatin with agents that target alternative cellular pathways crucial for cancer cell survival and proliferation. L-Eflornithine monohydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, represents one such promising agent. Polyamines are essential for cell growth, and their elevated levels are a hallmark of many cancers, including ovarian cancer. By depleting intracellular polyamine pools, L-Eflornithine can inhibit cell proliferation and induce apoptosis. This document provides detailed application notes and protocols for the use of this compound (hereafter referred to by its well-known racemic mixture designation, DFMO) in combination with cisplatin for the treatment of ovarian cancer cells. The provided data and methodologies are based on published research and are intended to guide further investigation into this synergistic therapeutic approach.
Data Presentation
The combination of DFMO and cisplatin has been shown to synergistically reduce cell viability and induce apoptosis in various ovarian cancer cell lines. The following tables summarize the quantitative data from these studies.
Table 1: Effect of DFMO and Cisplatin Combination on Ovarian Cancer Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time (h) | % Cell Viability (Relative to Control) |
| SKOV-3 | DFMO | 100 µM | 48 | ~75% |
| Cisplatin | 10 µM | 48 | ~60% | |
| DFMO + Cisplatin | 50 µM + 10 µM | 48 | ~40% | |
| DFMO + Cisplatin | 100 µM + 10 µM | 48 | ~30%[1] | |
| UWB1.289+BRCA (HR-competent) | Cisplatin | 1.5 µg/mL (5 µM) | 72 | ~50% |
| DFMO + Rucaparib + Cisplatin | 0.2 mM + 25 µM + 1.5 µg/mL | 72 | ~25%[2] | |
| OVCAR3 | Cisplatin | 4 µg/mL | 72 | ~60% |
| DFMO + Rucaparib + Cisplatin | 1 mM + 10 µM + 4 µg/mL | 72 | ~40%[2] |
Table 2: Induction of Apoptosis by DFMO and Cisplatin Combination in SKOV-3 Cells
| Treatment | Protein Marker | Change in Expression (Compared to Control) |
| DFMO + Cisplatin | Cleaved Caspase-3 | Significant Increase[3] |
| Cleaved PARP | Significant Increase[3] | |
| Bax (Pro-apoptotic) | Increase[3] | |
| Bcl-2 (Anti-apoptotic) | Decrease[3] | |
| Bcl-xL (Anti-apoptotic) | Decrease[3] |
Signaling Pathway
The synergistic effect of DFMO and cisplatin in ovarian cancer cells is mediated, in part, through the activation of the JNK signaling pathway, leading to the upregulation of the transcription factor AP-1 and subsequent induction of apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the combined effects of DFMO and cisplatin on ovarian cancer cells.
Experimental Protocols
Cell Culture
-
Cell Line: SKOV-3 (human ovarian carcinoma cell line).
-
Growth Medium: McCoy's 5A Medium (Modified) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS and detach using 0.05% Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed at a ratio of 1:3 to 1:6.
Drug Preparation
-
Cisplatin Stock Solution (1 mg/mL): Dissolve cisplatin powder in 0.9% NaCl solution. The dissolution may be slow. Protect the solution from light and prepare fresh for each experiment or store at 4°C for a short duration. For cell culture experiments, further dilute the stock solution in the complete growth medium to the desired final concentration.
-
DFMO Stock Solution (e.g., 100 mM): Dissolve this compound (DFMO) in sterile PBS or cell culture medium. Filter-sterilize the solution using a 0.22 µm filter. The stock solution can be stored at -20°C. Dilute in complete growth medium to the final working concentration before use.
Cell Viability Assays
a) PrestoBlue™ Cell Viability Assay
This assay measures the reducing power of living cells.
-
Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
The next day, remove the medium and add fresh medium containing the desired concentrations of DFMO, cisplatin, or the combination. Include wells with untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Follow steps 1-3 of the PrestoBlue™ assay protocol using an opaque-walled 96-well plate.
-
After the 48-hour incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Express the results as a percentage of the luminescent signal from untreated control cells.
Apoptosis Assay by Western Blotting
This protocol is for the detection of key apoptosis-related proteins.
-
Seed SKOV-3 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with DFMO, cisplatin, or the combination for 48 hours.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The combination of this compound (DFMO) and cisplatin presents a compelling therapeutic strategy for ovarian cancer. By targeting the polyamine biosynthesis pathway, DFMO can sensitize ovarian cancer cells to the cytotoxic effects of cisplatin, leading to enhanced apoptosis. The protocols and data provided herein offer a framework for researchers to further explore the mechanisms and efficacy of this combination therapy, with the ultimate goal of developing more effective treatments for ovarian cancer patients.
References
- 1. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
L-Eflornithine Monohydrochloride: Application Notes and Protocols for In Vitro Polyamine Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-Eflornithine monohydrochloride to study the effects of polyamine depletion in vitro. This document includes an overview of the mechanism of action, detailed experimental protocols, and representative data to facilitate the design and execution of robust experiments.
Introduction
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is frequently observed in cancer and other proliferative diseases. This compound (α-difluoromethylornithine or DFMO) is a highly specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[2][3] By inhibiting ODC, L-Eflornithine effectively depletes intracellular pools of putrescine and subsequently spermidine, making it an invaluable tool for investigating the multifaceted roles of polyamines in cellular processes.
Mechanism of Action
L-Eflornithine acts as a "suicide inhibitor" of ODC. It is recognized by the enzyme as a substrate and undergoes the initial steps of the catalytic reaction. This process, however, leads to the formation of a covalent bond between a reactive intermediate of L-Eflornithine and the ODC enzyme, resulting in its irreversible inactivation. This targeted inhibition leads to a significant reduction in the synthesis of putrescine, the precursor for spermidine and spermine. The resulting polyamine depletion has been shown to induce cytostatic effects, cell cycle arrest, and in some cases, apoptosis in various cell types.[3][4]
Applications in In Vitro Research
-
Cancer Biology: Studying the dependency of cancer cells on polyamines for proliferation and survival.
-
Drug Development: Screening for synergistic effects of L-Eflornithine with other chemotherapeutic agents.
-
Cell Cycle Regulation: Investigating the role of polyamines in cell cycle progression and checkpoint control.
-
Apoptosis Research: Elucidating the signaling pathways through which polyamine depletion induces programmed cell death.
-
Neurobiology: Exploring the function of polyamines in neuronal development and disease.
Data Presentation
The following tables summarize the quantitative effects of L-Eflornithine on polyamine levels and cell viability in various cancer cell lines.
Table 1: Effect of L-Eflornithine on Intracellular Polyamine Levels
| Cell Line | L-Eflornithine Concentration | Treatment Duration | Putrescine (% of Control) | Spermidine (% of Control) | Reference |
| MCF-7 (Breast Cancer) | 5 mM | 48 hours | Not specified | ~40% | [5] |
| MDA-MB-231 (Breast Cancer) | 5 mM | 48 hours | Not specified | ~40% | [5] |
| HuTu-80 (Duodenal Adenocarcinoma) | 1 mM | 48 hours | Undetectable | ~20% | [4] |
| HT-29 (Colon Adenocarcinoma) | 5 mM | 48 hours | ~10% | ~50% | [4] |
Table 2: Effect of L-Eflornithine on Cell Viability and Proliferation
| Cell Line | L-Eflornithine Concentration (IC50) | Treatment Duration | Effect | Reference |
| BE(2)-C (Neuroblastoma) | 3.0 mM | 72 hours | Inhibition of cell viability | [6] |
| SMS-KCNR (Neuroblastoma) | 10.6 mM | 72 hours | Inhibition of cell viability | [6] |
| HuTu-80 (Duodenal Adenocarcinoma) | ~0.5 mM | Not specified | Cytostasis | [4] |
| HT-29 (Colon Adenocarcinoma) | >5.0 mM | Not specified | Cytostasis | [4] |
| HCT116 (Colon Cancer) | 19 µM (as Urolithin A, a metabolite with similar effects) | 72 hours | Growth inhibition | [7] |
Experimental Protocols
Cell Culture and L-Eflornithine Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in sterile PBS or culture medium. The concentration of the stock solution should be at least 100-fold higher than the final desired concentrations. Filter-sterilize the stock solution.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and resume growth for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of L-Eflornithine. Include a vehicle control (medium with the same volume of PBS or solvent used to dissolve L-Eflornithine).
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
Quantification of Intracellular Polyamines by HPLC
Materials:
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated proline solution
-
Toluene
-
Polyamine standards (putrescine, spermidine, spermine)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Protocol:
-
After L-Eflornithine treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Lyse the cells by sonication or three freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant (containing polyamines) to a new tube.
-
To 100 µL of the supernatant, add 200 µL of dansyl chloride solution and 100 µL of saturated proline solution.
-
Incubate at 60°C for 1 hour in the dark.
-
Add 500 µL of toluene and vortex vigorously for 30 seconds.
-
Centrifuge to separate the phases and collect the upper toluene phase containing the dansylated polyamines.
-
Evaporate the toluene to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) and inject it into the HPLC system.
-
Separate the dansylated polyamines using a gradient of acetonitrile in water.
-
Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 515 nm.
-
Quantify the polyamine levels by comparing the peak areas to those of the standards.
Cell Proliferation Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of L-Eflornithine for the desired time period.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with L-Eflornithine as described in Protocol 5.1.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Polyamine depletion induced by L-Eflornithine has been shown to activate specific signaling pathways leading to cell cycle arrest and apoptosis.
Caption: Polyamine depletion signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of L-Eflornithine in vitro.
Caption: In vitro experimental workflow.
References
- 1. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eflornithine (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Efficacy of L-Eflornithine Monohydrochloride In Vivo: A Guide to Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine monohydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC), has demonstrated therapeutic potential across a spectrum of diseases, from parasitic infections to cancer. The evaluation of its in vivo efficacy is critically dependent on the use of well-characterized animal models that accurately recapitulate key aspects of human disease. This document provides detailed application notes and experimental protocols for utilizing animal models to test the efficacy of L-Eflornithine in three primary therapeutic areas: Human African Trypanosomiasis (HAT), neuroblastoma, and hirsutism.
Mechanism of Action: Targeting Polyamine Synthesis
L-Eflornithine's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation, differentiation, and macromolecular synthesis.[2] By blocking ODC, eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells, including parasites and cancer cells.[1][2] In the context of neuroblastoma, the MYCN oncogene, which is often amplified in high-risk cases, directly upregulates the expression of ODC1, the gene encoding ODC. This molecular link makes ODC a prime therapeutic target in MYCN-driven malignancies.
Animal Models for Efficacy Testing
Human African Trypanosomiasis (HAT)
Mouse models are the cornerstone for preclinical evaluation of trypanocidal agents. These models allow for the assessment of a compound's ability to clear parasites from both the blood and the central nervous system (CNS), a critical consideration for late-stage HAT.
Table 1: Quantitative Efficacy of Eflornithine in a Murine Model of Late-Stage HAT
| Animal Model | Parasite Strain | Treatment Regimen | Efficacy Endpoint | Outcome | Reference |
| Mouse | Trypanosoma brucei brucei | 2% Eflornithine in drinking water for 14 days + single 20 mg/kg IV suramin on day 1 | Cure Rate | Curative | [3] |
| Mouse | Trypanosoma brucei gambiense | 100 mg/kg IV eflornithine every 6 hours for 14 days | Parasite Clearance from CSF | Disappearance of trypanosomes from CSF | [1] |
Experimental Protocol: Murine Model of Late-Stage HAT
-
Animal Selection: Immunocompetent mouse strains such as BALB/c or Swiss Webster are commonly used. For certain T. b. gambiense isolates that are less virulent in mice, immunosuppressed or immunodeficient (e.g., SCID) mice may be required.[1]
-
Parasite Inoculation:
-
Culture Trypanosoma brucei gambiense or Trypanosoma brucei rhodesiense parasites in vitro.
-
Infect mice via intraperitoneal (i.p.) injection with an appropriate dose of parasites (e.g., 1 x 10³ to 5 x 10⁶ parasites per mouse).[1]
-
-
Disease Progression and Staging:
-
Monitor parasitemia regularly by microscopic examination of tail blood.[1] The detection limit is typically around 10⁴ parasites/mL.[1]
-
Late-stage infection (CNS involvement) is confirmed by the presence of trypanosomes in the cerebrospinal fluid (CSF), which can be collected at the experimental endpoint.
-
-
Drug Administration:
-
Prepare this compound solution for intravenous (i.v.) administration or for addition to drinking water.
-
Administer the drug according to the planned dosage and schedule. For example, 100 mg/kg i.v. every 6 hours for 14 days.[1]
-
-
Efficacy Evaluation:
-
Parasitemia: Monitor parasite levels in the blood throughout the treatment period.
-
Survival: Record animal survival daily.
-
CNS Clearance: At the end of the study, collect CSF and examine for the presence of trypanosomes to determine clearance from the CNS.
-
Cure: A definitive cure is typically defined as the absence of parasites in both blood and CSF at the end of the follow-up period.
-
Neuroblastoma
Both xenograft and genetically engineered mouse models are employed to study the anti-tumor effects of L-Eflornithine in neuroblastoma.
Table 2: Quantitative Efficacy of Eflornithine in Neuroblastoma Animal Models
| Animal Model | Cell Line/Genetic Background | Treatment Regimen | Efficacy Endpoint | Outcome | Reference |
| TH-MYCN Transgenic Mouse | TH-MYCN | Oral DFMO | Tumor Penetrance | Decreased tumor penetrance | [4] |
| TH-MYCN Transgenic Mouse | TH-MYCN | Oral DFMO + Chemotherapy | Survival | Extended survival | [4] |
| Xenograft Mouse Model | Not Specified | Oral DFMO + Chemotherapy | Survival | Synergistic effect on survival | [4] |
| Human Clinical Trial (for reference) | High-Risk Neuroblastoma | Oral DFMO (750 ± 250 mg/m² twice daily for 2 years) | 2-year Event-Free Survival | 84% (±4%) | [5] |
| Human Clinical Trial (for reference) | High-Risk Neuroblastoma | Oral DFMO (750 ± 250 mg/m² twice daily for 2 years) | 2-year Overall Survival | 97% (±2%) | [5] |
Experimental Protocol: Orthotopic Neuroblastoma Xenograft Model
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., NB1643) in appropriate media.
-
Animal Selection: Use immunodeficient mice, such as NOD-SCID gamma (NSG) mice.
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Through an open retroperitoneal surgical approach, inject 2 x 10⁶ NB1643 cells suspended in 10 µL of collagen hydrogel directly into the adrenal gland.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Tumor volume can be measured weekly.
-
-
Drug Administration:
-
Prepare this compound for oral administration (e.g., in drinking water or by oral gavage).
-
Initiate treatment when tumors reach a predetermined size.
-
-
Efficacy Evaluation:
-
Tumor Volume: Measure tumor volume regularly to assess the rate of tumor growth inhibition.
-
Survival: Monitor and record the survival of the animals.
-
Metastasis: At the end of the study, perform necropsy and examine for metastatic lesions in distant organs.
-
Hirsutism
The C57BL/6 mouse model is a well-established model for studying hair growth and its inhibition.
Table 3: Quantitative Efficacy of Topical Eflornithine in a Hirsutism Mouse Model
| Animal Model | Treatment | Efficacy Endpoint | Day 21 Outcome | Reference |
| C57BL/6 Mouse | Control (no treatment) | Noticeable Hair Growth | ~75% of animals | [6] |
| C57BL/6 Mouse | Blank (drug-free nanofibers) | Noticeable Hair Growth | ~66% of animals | [6] |
| C57BL/6 Mouse | 500 µg Eflornithine-loaded nanofibers | Noticeable Hair Growth | ~50% of animals | [6] |
Experimental Protocol: C57BL/6 Mouse Model for Hair Growth Inhibition
-
Animal Selection: Use female C57BL/6 mice, typically 8-9 weeks old.[6]
-
Hair Removal:
-
Anesthetize the mice.
-
Shave the hair on the lower dorsal skin using a clipper.[6] This marks Day 0 of the experiment.
-
-
Drug Application:
-
Prepare the topical formulation of this compound (e.g., cream or nanofibers).
-
Beginning on Day 1, apply the formulation daily to the shaved area for the duration of the study (e.g., 26 days).[6]
-
-
Efficacy Evaluation:
-
Visual Assessment: Monitor and photograph the treated skin area at regular intervals (e.g., every 5 days) to visually assess hair regrowth.[6]
-
Quantitative Analysis: At the end of the study, the percentage of the treated area with hair regrowth can be quantified. Histological examination of the skin and hair follicles can also be performed to assess cell proliferation.
-
Visualizing Pathways and Workflows
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Mechanism of action of L-Eflornithine.
Caption: Workflow for HAT in vivo efficacy testing.
Caption: Workflow for neuroblastoma in vivo efficacy testing.
Caption: Workflow for hirsutism in vivo efficacy testing.
Conclusion
The animal models and protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound's efficacy. Careful selection of the appropriate model, adherence to detailed experimental procedures, and the use of quantitative endpoints are essential for generating reliable and translatable preclinical data. These studies are indispensable for advancing our understanding of L-Eflornithine's therapeutic potential and for guiding its clinical development.
References
- 1. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. journals.asm.org [journals.asm.org]
- 3. britannica.com [britannica.com]
- 4. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eflornithine for the treatment of human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noninvasive estimation of tumour viability in a xenograft model of human neuroblastoma with proton magnetic resonance spectroscopy (1H MRS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with L-Eflornithine monohydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Eflornithine monohydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
In Vitro Ornithine Decarboxylase (ODC) Activity Assays
Question: My ODC activity assay is showing inconsistent results or high background noise. What are the potential causes and solutions?
Answer: Inconsistent results in ODC activity assays can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Sub-optimal Reagent Preparation and Handling:
-
This compound Solution: Ensure the compound is fully dissolved. This compound is soluble in water (83.33 mg/mL) and should be prepared fresh.[1] For cell culture experiments, sterile filtration is essential.
-
Enzyme and Substrate Stability: ODC is a sensitive enzyme. Avoid repeated freeze-thaw cycles of the enzyme and its substrate, L-ornithine.[2] Prepare aliquots for single use.
-
Cofactor Presence: The ODC reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor.[3] Ensure it is included in the reaction buffer at the optimal concentration.
-
-
Assay Conditions:
-
pH and Temperature: ODC activity is pH-dependent. Maintain a stable pH, typically around 7.5, using a suitable buffer like Tris-HCl.[3] The reaction should be incubated at a constant temperature, usually 37°C.
-
Incubation Time: Optimize the incubation time to ensure the reaction is in the linear range. Very short or very long incubation times can lead to inaccurate measurements.
-
-
Measurement Method:
-
Radiolabeling Assays: The measurement of ¹⁴CO₂ release from [¹⁴C]-L-ornithine is a widely used method.[4] Ensure complete trapping of the released ¹⁴CO₂ and accurate scintillation counting. Incomplete trapping can lead to underestimation of enzyme activity.
-
Spectrophotometric Assays: Methods detecting putrescine production, for instance, through subsequent oxidation by an amine oxidase to produce H₂O₂, can be sensitive.[5] However, interfering substances in the sample that react with the detection reagents can cause high background. Include appropriate controls, such as reaction mixtures without the enzyme or substrate, to account for this.
-
| Parameter | Recommendation | Common Pitfall |
| L-Eflornithine Solution | Prepare fresh, ensure complete dissolution, sterile filter for cell-based assays. | Precipitation or microbial contamination. |
| Enzyme Aliquots | Store at -80°C in single-use aliquots. | Loss of activity due to multiple freeze-thaw cycles. |
| pH | Maintain at ~7.5 with a suitable buffer. | pH drift affecting enzyme activity. |
| Temperature | Constant 37°C during incubation. | Fluctuations leading to variable reaction rates. |
| Controls | Include no-enzyme, no-substrate, and vehicle controls. | Inability to distinguish true inhibition from artifacts. |
Cell-Based Assays
Question: I am observing unexpected or variable effects on cell viability/proliferation after treating cells with this compound. What should I investigate?
Answer: Variability in cell-based assays with L-Eflornithine can be due to several factors related to the compound, the cells, and the experimental setup.
-
Compound Stability and Concentration:
-
Stability in Media: While generally stable, the stability of L-Eflornithine in your specific cell culture medium over the course of the experiment should be considered. Some components in the media could potentially interact with the compound.
-
Effective Concentration: The IC₅₀ (half-maximal inhibitory concentration) can vary between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type. For some trypanosome strains, the IC₅₀ for L-Eflornithine is around 5.5 µM, whereas the racemic mixture is around 9.1 µM.[6][7]
-
-
Cellular Factors:
-
Cell Line Specificity: The sensitivity of cells to L-Eflornithine can depend on their proliferation rate and their reliance on the polyamine synthesis pathway. Highly proliferative cells are generally more sensitive.
-
Polyamine Depletion Effects: L-Eflornithine depletes intracellular polyamines, which can lead to various downstream effects beyond simple cytostasis, including the induction of ferroptosis and alterations in intracellular pH.[1][8][9] These effects can vary between cell types and may contribute to inconsistent observations.
-
Feedback Mechanisms: Cells have feedback mechanisms to regulate polyamine levels. Depletion of polyamines can lead to an upregulation of ODC and S-adenosylmethionine decarboxylase (AdoMetDC) expression, which could counteract the inhibitory effect of L-Eflornithine over time.[10]
-
-
Experimental Design:
-
Duration of Treatment: The effects of L-Eflornithine are often cytostatic rather than cytotoxic and may take time to become apparent.[11] Ensure your treatment duration is sufficient to observe the desired effect.
-
Seeding Density: Cell density can influence the response to treatment. Standardize your seeding density across experiments to ensure reproducibility.
-
| Factor | Troubleshooting Step | Rationale |
| Inconsistent Inhibition | Perform a dose-response curve for each new cell line. | Determines the optimal and effective concentration range. |
| Unexpected Cytotoxicity | Investigate markers of ferroptosis (e.g., lipid peroxidation). | Polyamine depletion can induce this specific cell death pathway.[1] |
| Loss of Effect Over Time | Measure ODC and AdoMetDC expression levels. | Cellular feedback mechanisms can compensate for inhibition.[10] |
| Variable Results | Standardize cell seeding density and treatment duration. | Ensures consistent experimental conditions. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
L-Eflornithine is a "suicide inhibitor" that irreversibly binds to and inhibits ornithine decarboxylase (ODC).[10] ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[3][11] Polyamines are essential for cell proliferation, differentiation, and other cellular functions.[12] By inhibiting ODC, L-Eflornithine depletes intracellular polyamine levels, leading to a cytostatic effect.[11]
2. How should I prepare and store this compound?
This compound should be stored at 4°C in a sealed container, away from moisture.[1] For in vitro experiments, it can be dissolved in water. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for 1 month when sealed and protected from moisture.[1] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistency.
3. What are the key downstream effects of ODC inhibition by L-Eflornithine?
The primary effect is the depletion of intracellular polyamines. This can lead to:
-
Inhibition of cell proliferation: Due to the essential role of polyamines in cell cycle progression.[12]
-
Induction of ferroptosis: A form of iron-dependent programmed cell death characterized by lipid peroxidation.[1]
-
Alterations in intracellular pH: Polyamine depletion can lead to a stable decrease in intracellular pH.[8][9]
-
Changes in gene expression: Depletion of polyamines can affect the expression of genes regulated by these molecules, including oncogenes like MYCN.[11]
4. Are there known interactions of L-Eflornithine with other compounds in a research setting?
L-Eflornithine does not appear to have clinically relevant interactions with cytochrome P-450 (CYP) enzymes or major drug transporters.[2] However, in a research context, it's important to consider that combining L-Eflornithine with other agents that affect cell proliferation or specific downstream pathways could lead to synergistic or antagonistic effects. For example, its efficacy can be influenced by compounds that modulate the polyamine transport system.[13]
5. How can I measure the effectiveness of L-Eflornithine treatment in my experiments?
The effectiveness of L-Eflornithine can be assessed by:
-
Measuring ODC activity: To confirm target engagement and inhibition. Various assay kits and protocols are available for this purpose.[14]
-
Quantifying intracellular polyamine levels: This directly measures the biochemical consequence of ODC inhibition. Methods like HPLC are commonly used for this, often requiring pre-column derivatization.[15][16][17]
-
Assessing cell proliferation and viability: Using standard assays such as MTT, WST-1, or cell counting to determine the biological effect.
-
Analyzing downstream markers: For example, measuring lipid peroxidation to assess the induction of ferroptosis.[1]
Experimental Protocols
Protocol 1: In Vitro Ornithine Decarboxylase (ODC) Activity Assay (Colorimetric)
This protocol is a generalized method based on the principle of measuring putrescine production, which is then oxidized to generate a detectable colorimetric signal.
Materials:
-
Purified ODC enzyme or cell/tissue lysate
-
L-Ornithine solution (substrate)
-
Pyridoxal 5'-phosphate (PLP) solution (cofactor)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EDTA)
-
Detection reagents (e.g., amine oxidase, horseradish peroxidase, and a chromogenic substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions in the assay buffer. Make serial dilutions of this compound to test a range of concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the ODC enzyme preparation to each well (except for the no-enzyme control). Add the desired concentrations of L-Eflornithine or vehicle control. Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the L-ornithine substrate and PLP cofactor to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction, for example, by adding acid.
-
Detect Putrescine: Add the detection reagents that will react with the produced putrescine to generate a colorimetric signal.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of ODC inhibition for each L-Eflornithine concentration compared to the vehicle control.
Protocol 2: Assessment of Intracellular Polyamine Levels by HPLC
This protocol outlines the general steps for extracting and quantifying intracellular polyamines.
Materials:
-
Cultured cells treated with L-Eflornithine or vehicle
-
Perchloric acid (PCA) or similar acid for extraction
-
Dansyl chloride or similar derivatization agent
-
Solvents for extraction and HPLC mobile phase (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Cell Harvesting and Lysis: Harvest the treated cells and wash with PBS. Lyse the cells by adding ice-cold PCA.
-
Extraction: Incubate on ice to allow for protein precipitation. Centrifuge at high speed to pellet the precipitate.
-
Derivatization: Transfer the supernatant containing the polyamines to a new tube. Add the derivatization agent (e.g., dansyl chloride) and incubate under appropriate conditions (e.g., specific temperature and time) to allow the reaction to complete.
-
Extraction of Derivatives: Extract the derivatized polyamines using a suitable organic solvent (e.g., toluene).
-
Sample Preparation for HPLC: Evaporate the organic solvent and reconstitute the sample in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system. Separate the derivatized polyamines using an appropriate gradient and detect them with the UV or fluorescence detector.
-
Quantification: Create a standard curve using the polyamine standards to quantify the levels of putrescine, spermidine, and spermine in the samples.
Visualizations
Caption: Polyamine biosynthesis pathway and the inhibitory action of L-Eflornithine.
Caption: General experimental workflow for cell-based assays with L-Eflornithine.
References
- 1. Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable intracellular acidification upon polyamine depletion induced by alpha-difluoromethylornithine or N1,N12-bis(ethyl)spermine in L1210 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable intracellular acidification upon polyamine depletion induced by alpha-difluoromethylornithine or N1,N12-bis(ethyl)spermine in L1210 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feedback regulation of polyamine biosynthesis: a characterization at the molecular level | Lund University [lunduniversity.lu.se]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
Optimizing L-Eflornithine monohydrochloride solubility in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the solubility of L-Eflornithine monohydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[2] By inhibiting ODC, L-Eflornithine depletes intracellular polyamines, such as putrescine and spermidine, leading to a cytostatic effect on rapidly dividing cells.[2][3][4][5]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in water and DMSO. It is recommended to prepare concentrated stock solutions in these solvents, which can then be further diluted into the cell culture medium.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Concentration: The concentration of the compound may have exceeded its solubility limit in the specific medium.
-
Temperature Shifts: Moving the medium from cold storage to a warmer incubator can alter the solubility of some compounds.
-
pH Changes: The pH of the culture medium can influence the solubility of L-Eflornithine. The metabolic activity of cells can also alter the pH of the medium over time.
-
Interactions with Media Components: L-Eflornithine may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.
Q4: How should I store this compound stock solutions?
Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation of this compound in your cell culture medium, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | "Solvent Shock" : Rapid change in solvent environment. | Add the stock solution to the media drop-wise while gently swirling. Pre-warming the media to 37°C can also help. |
| Precipitate appears after some time in the incubator. | Concentration above solubility limit at 37°C. | Perform a solubility test to determine the maximum soluble concentration in your specific medium at 37°C. |
| pH shift due to cellular metabolism. | Ensure the medium is well-buffered (e.g., with HEPES) and monitor the pH of the culture. | |
| Interaction with media components. | Consider using a serum-free medium or a medium with a different salt composition if possible. | |
| Precipitate is observed in freshly prepared media with L-Eflornithine. | Incorrect preparation of stock solution. | Ensure the this compound is fully dissolved in the stock solution before adding it to the medium. Sonication may be required. |
| Media components causing precipitation. | Prepare the L-Eflornithine solution in a small volume of media first to check for immediate precipitation before preparing a large batch. |
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| Water | 50 mg/mL | Sonication may be required for complete dissolution. |
| DMSO | 200 mg/mL | Use high-purity, anhydrous DMSO. |
| DMEM | User-determined | See Experimental Protocol for determining solubility. |
| RPMI-1640 | User-determined | See Experimental Protocol for determining solubility. |
| Other Media | User-determined | See Experimental Protocol for determining solubility. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired concentration (e.g., 50 mg/mL in water).
-
Vortex the solution vigorously.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Determining Empirical Solubility in Cell Culture Media
-
Prepare a series of sterile microcentrifuge tubes, each containing 1 mL of your cell culture medium of interest (e.g., DMEM with 10% FBS).
-
Prepare a high-concentration stock solution of this compound in water (e.g., 50 mg/mL).
-
Create a serial dilution of the L-Eflornithine stock solution into the media-filled tubes to achieve a range of final concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation. A light microscope can be used for more sensitive detection of micro-precipitates.
-
The highest concentration that remains clear (free of precipitate) is the empirical solubility limit for this compound in that specific medium under those conditions.
Visualizations
Caption: Mechanism of action of L-Eflornithine.
Caption: Troubleshooting workflow for L-Eflornithine precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Eflornithine (monohydrochloride) | C6H13ClF2N2O2 | CID 16048568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Eflornithine Monohydrochloride in Aqueous Solutions
Welcome to the technical support center for L-Eflornithine monohydrochloride (EFH). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the stability challenges associated with EFH in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound is highly soluble in water.[1][2] Forced degradation studies indicate that it has good thermal stability. However, it is susceptible to degradation under oxidative and photolytic conditions and shows some instability in alkaline environments.[1][2] Acidic conditions appear to have a minimal impact on its stability.[1]
Q2: What are the known degradation pathways for this compound?
A2: Specific degradation products and detailed pathways for this compound in aqueous solutions are not extensively documented in publicly available literature. However, based on its chemical structure (a difluoromethylated amino acid derivative), potential degradation pathways can be inferred. These may include oxidation of the amino groups, decarboxylation, and reactions involving the difluoromethyl group, particularly under stress conditions like exposure to strong oxidizing agents or UV light.
Q3: How do pH and temperature affect the stability of this compound solutions?
A3: While detailed kinetic data is limited, preliminary studies show that EFH is relatively stable at 60°C, indicating good thermal stability.[1] It exhibits greater stability in acidic (0.1M HCl) compared to alkaline (0.1M NaOH) conditions, where some degradation is observed.[1] For formulation purposes, a pH of around 5.6 has been used in topical gel preparations.
Q4: Are there recommended storage conditions for aqueous solutions of this compound?
A4: To minimize degradation, aqueous solutions of this compound should be protected from light and stored at refrigerated temperatures (2-8 °C).[1] Given its susceptibility to oxidative degradation, consideration should be given to purging solutions with an inert gas like nitrogen or argon, especially for long-term storage.[1] It is always recommended to prepare solutions fresh or, if stored, to re-analyze them before use to ensure potency and purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in prepared solutions | Degradation due to light exposure | Prepare and store solutions in amber or foil-wrapped containers. |
| Oxidative degradation | De-gas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen). Avoid introducing contaminants that could act as catalysts for oxidation. | |
| High pH of the solution | Buffer the solution to a mildly acidic or neutral pH if experimentally permissible. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products | Conduct a forced degradation study to identify potential degradants. Use a stability-indicating analytical method to separate the parent compound from any degradation products. |
| Inconsistent results between experiments | Variability in solution preparation and storage | Standardize solution preparation protocols, including solvent quality, pH, and storage conditions. Prepare fresh solutions for each experiment whenever possible. |
Data Summary
Forced Degradation Study of this compound
The following table summarizes the qualitative results from a forced degradation study on this compound. The study highlights the conditions under which the compound is most likely to degrade.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1M HCl at 60°C for 4 hours | No significant degradation | [1] |
| Base Hydrolysis | 0.1M NaOH at 60°C for 4 hours | Minor degradation observed | [1] |
| Oxidative Stress | 1% v/v H₂O₂ at 60°C for 4 hours | Significant degradation observed after 2 hours | [1] |
| Photolytic Stress | Direct UV light exposure for 4 hours | Significant degradation observed after 4 hours | [1] |
| Thermal Stress | 60°C for 4 hours | No significant degradation | [1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound in Aqueous Solution
This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1M
-
Sodium hydroxide (NaOH), 0.1M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
HPLC-grade methanol and acetonitrile
-
Phosphate buffer (pH 7.4)
-
Amber and clear glass vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1M HCl in a clear vial. Heat at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1M NaOH in a clear vial. Heat at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂ in a clear vial. Keep at room temperature.
-
Photodegradation: Expose the stock solution in a clear vial to direct UV light (e.g., in a photostability chamber). A control sample should be wrapped in foil.
-
Thermal Degradation: Heat the stock solution in an amber vial at 60°C.
4. Sample Analysis:
-
Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV method. A typical method might use a C18 column with a mobile phase of phosphate buffer and acetonitrile. UV detection can be performed at a wavelength around 210 nm.
5. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point.
-
Observe the formation of any new peaks in the chromatograms, which may correspond to degradation products.
Visualizations
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
Technical Support Center: Overcoming L-Eflornithine Resistance in Trypanosomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Eflornithine monohydrochloride and encountering resistance in trypanosomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of L-Eflornithine resistance in Trypanosoma brucei?
A1: The predominant mechanism of L-Eflornithine resistance in Trypanosoma brucei is the reduced uptake of the drug into the parasite.[1][2][3][4][5] This is most commonly caused by the loss-of-function mutations or complete deletion of the gene encoding the amino acid transporter TbAAT6.[1][2][4][5][6] This transporter is responsible for carrying eflornithine across the parasite's cell membrane.[1][6][7] In resistant trypanosomes, the accumulation of eflornithine is significantly diminished, while the drug's target, ornithine decarboxylase (ODC), typically remains unaltered.[1][2][3][5]
Q2: Is resistance to L-Eflornithine typically associated with changes in the drug's target enzyme, ornithine decarboxylase (ODC)?
A2: No, in most documented cases of L-Eflornithine resistance in T. brucei, the target enzyme, ornithine decarboxylase (ODC), is not altered.[1][2][3][5] The resistance mechanism is primarily linked to impaired drug uptake due to defects in the TbAAT6 transporter.[1][2][3][4][5] While increased ODC expression has been observed as a resistance mechanism in some cancer cell lines, this has not been the primary mechanism identified in resistant trypanosomes.[8][9]
Q3: How can I overcome L-Eflornithine resistance in a clinical or research setting?
A3: The most effective strategy to combat L-Eflornithine resistance is the use of combination therapy.[10] Nifurtimox-Eflornithine Combination Therapy (NECT) is the recommended first-line treatment for second-stage Gambian human African trypanosomiasis (HAT).[11][12][13] NECT has demonstrated high efficacy, is easier to administer than eflornithine monotherapy, and is thought to protect against the emergence of resistant parasites.[11][12][13][14]
Q4: What is Nifurtimox-Eflornithine Combination Therapy (NECT) and why is it effective?
A4: NECT is a dual-drug regimen that combines L-Eflornithine with nifurtimox. Nifurtimox is a nitrofuran compound with a different mechanism of action than eflornithine, and it is also used to treat Chagas disease.[10] The combination is effective because the two drugs have different targets within the parasite, reducing the likelihood of simultaneous resistance development. NECT has shown non-inferior efficacy to eflornithine monotherapy with an improved safety profile and a simplified administration schedule.[11][13][14]
Q5: Can L-Eflornithine resistance be detected in the field?
A5: Yes, a simple and effective method for detecting the most common form of L-Eflornithine resistance is through a Polymerase Chain Reaction (PCR) test.[1][2][4] This test can identify the deletion of the TbAAT6 gene, which is the primary marker for resistance.[1][2][4][5] This allows for rapid screening in the field to guide appropriate chemotherapy choices.[1][2][4]
Troubleshooting Guides
Problem 1: My in vitro trypanosome cultures are showing decreased sensitivity to L-Eflornithine.
Possible Cause 1: Selection of resistant parasites in the culture.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., Alamar blue assay) to determine the 50% inhibitory concentration (IC50) of L-Eflornithine for your current culture and compare it to a sensitive, wild-type strain. A significant increase in the IC50 value indicates resistance.
-
Molecular Analysis: Use PCR to check for the presence or absence of the TbAAT6 gene. Deletion of this gene is a strong indicator of eflornithine resistance.
-
Drug Uptake Assay: If possible, perform a radiolabeled eflornithine uptake assay to directly measure the accumulation of the drug in your trypanosome line compared to a sensitive line. Reduced uptake is a hallmark of TbAAT6-mediated resistance.[6]
-
Switch to Combination Therapy: In your experimental setup, consider testing the efficacy of a combination of L-Eflornithine and nifurtimox to see if this overcomes the observed resistance.
-
Problem 2: Treatment failure observed in an animal model of trypanosomiasis treated with L-Eflornithine.
Possible Cause 1: Infection with an L-Eflornithine-resistant trypanosome strain.
-
Troubleshooting Steps:
-
Isolate Parasites: If possible, isolate the trypanosomes from the treated animal.
-
In Vitro Sensitivity Testing: Culture the isolated parasites and perform an in vitro drug sensitivity assay to confirm resistance to L-Eflornithine.
-
Genotypic Analysis: Perform PCR on the isolated parasites to detect the presence or deletion of the TbAAT6 gene.
-
Evaluate Combination Therapy: In a new cohort of animals, test the efficacy of NECT against the same trypanosome strain to determine if this combination is effective.
-
Possible Cause 2: Suboptimal drug dosage or administration.
-
Troubleshooting Steps:
-
Review Protocol: Carefully review your dosing and administration protocol to ensure it aligns with established effective regimens for the animal model being used.
-
Pharmacokinetic Analysis: If feasible, measure the concentration of L-Eflornithine in the plasma of the treated animals to ensure adequate drug exposure.
-
Problem 3: Difficulty in selecting for L-Eflornithine resistant trypanosomes in vitro.
Possible Cause: Inappropriate drug concentration or selection pressure.
-
Troubleshooting Steps:
-
Gradual Increase in Concentration: Start with a low concentration of L-Eflornithine (e.g., just above the IC50 of the wild-type strain) and gradually increase the concentration in the culture medium over several passages.[6] This allows for the selection and adaptation of resistant populations.
-
Clonal Selection: Once a population shows reduced sensitivity, perform cloning by limiting dilution to isolate and propagate highly resistant clones.
-
Monitor Growth Rate: Be patient, as the selection process can take a significant amount of time (e.g., several months) and may be accompanied by a temporary decrease in the parasite growth rate.[2][6]
-
Data Presentation
Table 1: In Vitro IC50 Values for Eflornithine and Other Trypanocides in Wild-Type vs. Resistant T. brucei
| Drug | Wild-Type IC50 (µM) | Eflornithine-Resistant IC50 (µM) | Resistance Factor |
| L-Eflornithine | 9.1[15][16] | > 364 | > 40[6] |
| Pentamidine | 0.005[17] | 0.002 | 0.4 |
| Melarsoprol | 0.01 | 0.01 | 1.0 |
| Nifurtimox | 2.5 | 2.5 | 1.0 |
Data compiled from multiple sources and represent typical values. Actual values may vary between specific strains and experimental conditions.
Table 2: Efficacy of NECT vs. Eflornithine Monotherapy for Second-Stage Gambian HAT
| Treatment Group | Number of Patients | Cure Rate at 18 Months |
| Eflornithine Monotherapy | 143 | 91.6%[11] |
| NECT | 143 | 96.5%[11] |
Experimental Protocols
Protocol 1: In Vitro Drug Sensitivity Assay (Alamar Blue Assay)
This protocol is adapted from Raz et al. (1997) and is commonly used to determine the IC50 of drugs against bloodstream form trypanosomes.[6]
-
Cell Culture: Maintain bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal calf serum at 37°C and 5% CO2.[6]
-
Plate Preparation: In a 96-well plate, prepare serial dilutions of L-Eflornithine. The final volume in each well should be 100 µL. Include wells with no drug as a positive control for growth and wells with a known trypanocidal drug as a negative control.
-
Cell Seeding: Dilute the trypanosome culture to a final concentration of 4 x 10^4 cells/mL and add 100 µL to each well of the 96-well plate.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Addition of Alamar Blue: Add 20 µL of Resazurin solution (0.49 µM) to each well.
-
Final Incubation: Incubate the plate for an additional 24 hours.
-
Fluorescence Reading: Read the fluorescence of the plate using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 595 nm.
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: PCR-Based Detection of TbAAT6 Gene Deletion
This protocol provides a general framework for detecting the deletion of the TbAAT6 gene. Primer sequences should be designed based on the flanking regions of the TbAAT6 gene (Tb927.8.5450) and a control gene.
-
Genomic DNA Extraction: Extract genomic DNA from wild-type and potentially resistant trypanosome cultures using a commercial DNA extraction kit.
-
Primer Design:
-
TbAAT6 Primers: Design forward and reverse primers that amplify a specific region within the TbAAT6 gene.
-
Control Primers: Design primers for a housekeeping gene (e.g., actin) to serve as a positive control for DNA quality and PCR amplification.
-
-
PCR Amplification:
-
Set up two PCR reactions for each DNA sample: one with TbAAT6 primers and one with control primers.
-
A typical PCR reaction mixture includes: genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.
-
Use a standard PCR program with appropriate annealing temperatures for the designed primers.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the amplified fragments.
-
-
Result Interpretation:
-
Wild-Type: A band of the expected size should be present in both the TbAAT6 and control lanes.
-
Resistant (with TbAAT6 deletion): A band should be present in the control lane, but no band should be visible in the TbAAT6 lane.
-
Mandatory Visualizations
Caption: Mechanism of L-Eflornithine action and resistance in trypanosomes.
Caption: Troubleshooting workflow for suspected L-Eflornithine resistance.
Caption: Logical relationship of drugs in Nifurtimox-Eflornithine Combination Therapy (NECT).
References
- 1. researchgate.net [researchgate.net]
- 2. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | PLOS Pathogens [journals.plos.org]
- 3. research.monash.edu [research.monash.edu]
- 4. [PDF] A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | Semantic Scholar [semanticscholar.org]
- 5. A molecular mechanism for eflornithine resistance in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 8. Ornithine decarboxylase in difluoromethylornithine-resistant mouse lymphoma cells. Two-dimensional gel analysis of synthesis and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable ornithine decarboxylase in a rat hepatoma cell line selected for resistance to alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 11. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of Nifurtimox Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial | DNDi [dndi.org]
- 14. Nifurtimox-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [useast1.scienceportal.msf.org]
- 15. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving L-Eflornithine Monohydrochloride Cell Permeability In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Eflornithine monohydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cell permeability experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its cell permeability?
A1: this compound is a highly polar, water-soluble compound with a low octanol-water partition coefficient (Log P) of -2.1.[1] Its high water solubility (greater than 10 mg/mL) and low lipophilicity are primary factors contributing to its inherently low passive diffusion across cell membranes.[1][2] At physiological pH (7.4), eflornithine is predominantly a zwitterionic amino acid.[3][4]
Q2: What is the primary mechanism of L-Eflornithine uptake into cells?
A2: L-Eflornithine is an amino acid analog and its cellular uptake is primarily mediated by carrier-mediated transport systems rather than passive diffusion.[3][4] Specifically, it is transported across the blood-brain barrier by the cationic amino acid transporter system y+ and organic cation transporters (OCT).[3][4][5]
Q3: Is L-Eflornithine a substrate for common efflux transporters like P-glycoprotein (P-gp)?
A3: No, studies have shown that L-Eflornithine is not a substrate for the human efflux transporter P-glycoprotein (P-gp).[6] This is a critical consideration when designing and interpreting in vitro permeability assays, as P-gp inhibitors will not enhance its net transport.
Q4: What are some common in vitro cell models used to assess the permeability of L-Eflornithine?
A4: Common in vitro models for assessing intestinal permeability include Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cell monolayers.[6][7][8] For studies involving the blood-brain barrier, co-culture models of brain endothelial cells with astrocytes or immortalized brain endothelial cell lines are utilized.[9][10]
Q5: What is the mechanism of action of L-Eflornithine once it enters the cell?
A5: L-Eflornithine is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[11] Polyamines are essential for cell proliferation and differentiation, and by inhibiting their production, L-Eflornithine can arrest cell growth.[11]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 or MDCK Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Inherently low passive permeability of L-Eflornithine. | Consider using cell lines with known high expression of cationic amino acid transporters (system y+) or organic cation transporters (OCT). | L-Eflornithine relies on these transporters for cellular uptake.[3][4] |
| Suboptimal transporter activity in the cell model. | Ensure the assay buffer composition and pH are optimal for transporter function. For example, avoid buffers containing high concentrations of competing amino acids. | Transporter activity can be sensitive to the ionic strength and pH of the medium. |
| Low concentration of the test article in the donor compartment. | Due to its high water solubility, ensure the starting concentration is appropriate and accurately measured. | A low driving concentration will result in low flux across the cell monolayer. |
| Cell monolayer integrity is compromised. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer is intact. | A leaky monolayer can lead to inaccurate Papp values.[7] |
Issue 2: High Variability in Permeability Data
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent cell monolayer differentiation. | Standardize cell seeding density and culture time (typically 21 days for Caco-2 cells) to ensure consistent differentiation and transporter expression.[12] | The expression of transporters and formation of tight junctions can vary with the age and density of the cell culture. |
| Presence of air bubbles at the cell monolayer interface. | Carefully inspect the wells for air bubbles after adding the test compound and remove any that are present. | Air bubbles can reduce the surface area available for transport, leading to variable results. |
| Issues with the analytical method for quantifying L-Eflornithine. | Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay buffer. | An unreliable analytical method is a common source of variability. |
Issue 3: Difficulty in Enhancing Permeability with Chemical Enhancers
| Possible Cause | Troubleshooting Step | Rationale |
| The chosen enhancer is not effective for the paracellular pathway. | Consider enhancers that are known to modulate tight junctions, such as the E-cadherin peptide HAV6.[6] | Since L-Eflornithine has low passive transcellular permeability, enhancing the paracellular pathway may be a more effective strategy. |
| The enhancer is cytotoxic at the concentration used. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration of the enhancer. | Cell death will compromise the integrity of the monolayer and lead to misleading permeability results. |
| The enhancer and L-Eflornithine are not co-localized at the cell surface. | Formulate the enhancer and L-Eflornithine together to ensure simultaneous delivery to the cell monolayer. | Effective enhancement requires the presence of both the drug and the enhancer at the site of absorption. |
Data Presentation
Table 1: In Vitro Permeability Enhancement of Eflornithine with HAV6 Peptide
| Cell Line | Treatment | Apparent Permeability (Papp) Enhancement (-fold) |
| MDCK | Eflornithine + HAV6 | 5 |
| Caco-2 | Eflornithine + HAV6 | up to 8.5 |
| Data summarized from Yang et al., 2019.[6] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for L-Eflornithine
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Add HBSS containing a known concentration of this compound to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Also, take a sample from the apical side at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of L-Eflornithine in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor chamber.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and mechanism of action of L-Eflornithine.
Caption: General workflow for an in vitro Caco-2 permeability assay.
Caption: A logical approach to troubleshooting low Papp values.
References
- 1. plantarchives.org [plantarchives.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of transport systems involved in eflornithine delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of transport systems involved in eflornithine delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving Eflornithine Oral Bioavailability and Brain Uptake by Modulating Intercellular Junctions With an E-cadherin Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: L-Eflornithine Monohydrochloride in Mammalian Cell Research
Welcome to the technical support center for researchers utilizing L-Eflornithine monohydrochloride (also known as DFMO) in mammalian cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-Eflornithine in mammalian cells?
L-Eflornithine is a highly specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2] ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[2][3] By inhibiting ODC, L-Eflornithine depletes intracellular polyamine pools, which are essential for cell proliferation, differentiation, and neoplastic transformation.[2] This depletion leads to a cytostatic effect, primarily arresting cells in the G1 phase of the cell cycle.
Q2: I am not observing the expected growth inhibition in my cell line. What could be the reason?
Several factors could contribute to a lack of response to L-Eflornithine treatment. See the troubleshooting guide below for a more detailed breakdown, but common reasons include:
-
Cell line sensitivity: Different cell lines exhibit varying sensitivity to L-Eflornithine. Cells with high rates of polyamine biosynthesis, such as some cancer cell lines with MYCN amplification, are often more sensitive.[1][4]
-
Drug concentration and treatment duration: The concentration of L-Eflornithine and the duration of exposure are critical. Insufficient concentration or time may not be adequate to deplete polyamine pools effectively.
-
Compensatory polyamine uptake: Cells can compensate for the inhibition of endogenous polyamine synthesis by increasing the uptake of polyamines from the culture medium.
-
Drug stability: Ensure the L-Eflornithine solution is properly prepared and stored to maintain its activity.
Q3: Are there known off-target effects of L-Eflornithine that I should be aware of?
While L-Eflornithine is highly specific for ODC, some effects beyond simple polyamine depletion-induced growth arrest have been reported. These can be considered off-target or secondary effects and include:
-
Induction of Apoptosis: In some cancer cell models, L-Eflornithine has been shown to induce programmed cell death (apoptosis).[5]
-
Modulation of Signaling Pathways: L-Eflornithine treatment can lead to the activation of the PI3K/Akt cell survival pathway and the phosphorylation and stabilization of the cell cycle inhibitor p27Kip1.[6]
-
Effects on Mitochondrial Function: Studies have shown that polyamine depletion by L-Eflornithine can lead to an increase in mitochondrial size and a decrease in pyruvate utilization.[7]
-
Induction of Autophagy: In some contexts, the cellular stress induced by L-Eflornithine can trigger autophagy, a cellular recycling process.[8][9]
Q4: What are the typical concentrations of L-Eflornithine used in cell culture experiments?
The effective concentration of L-Eflornithine can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, concentrations in the range of 150 µM to 500 µM are often used to achieve reduced colony formation, while higher concentrations (>1000 µM) may be required for complete proliferative arrest.[5]
Troubleshooting Guides
Issue 1: Suboptimal or No Growth Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Cell Line Insensitivity | Research the literature for studies using L-Eflornithine on your specific cell line or a similar one to gauge expected sensitivity. Consider using a positive control cell line known to be sensitive, such as a neuroblastoma cell line with MYCN amplification.[1] |
| Insufficient Drug Concentration | Perform a dose-response curve (e.g., 10 µM to 10 mM) to determine the IC50 value for your cell line. |
| Inadequate Treatment Duration | Extend the treatment duration. The cytostatic effects of L-Eflornithine are often not immediate and may require several days to become apparent as intracellular polyamine pools are gradually depleted. |
| Polyamine Uptake from Serum | Reduce the serum concentration in your culture medium if possible, as serum can be a source of polyamines. Alternatively, consider using a polyamine-depleted serum or a serum-free medium formulation. |
| Drug Inactivation | Prepare fresh L-Eflornithine solutions for each experiment. L-Eflornithine is generally stable in aqueous solution, but repeated freeze-thaw cycles should be avoided. |
| Cell Culture Contamination | Regularly check your cell cultures for signs of microbial contamination (e.g., bacteria, yeast, fungi, mycoplasma), which can affect cell growth and drug response.[10][11] |
Issue 2: Unexpected Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Drug Concentration | While primarily cytostatic, very high concentrations of L-Eflornithine may induce cytotoxicity in some cell lines. Reduce the concentration to the determined IC50 for growth inhibition. |
| Induction of Apoptosis | If you suspect apoptosis, perform an Annexin V/Propidium Iodide staining assay to quantify apoptotic and necrotic cell populations. |
| Off-Target Effects | Consider that at high concentrations, off-target effects may become more pronounced. Lower the concentration and focus on the specific effects related to ODC inhibition. |
| Nutrient Depletion in Media | Ensure that the culture medium is refreshed regularly, especially during long-term experiments, to prevent cell death due to nutrient depletion. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure consistent cell seeding densities across all experiments, as this can influence growth rates and drug sensitivity. |
| Inconsistent Treatment Initiation Time | Start L-Eflornithine treatment at the same stage of cell confluence (e.g., 24 hours after seeding) for all experiments. |
| Variability in Drug Solution | Prepare a large stock solution of L-Eflornithine and aliquot it for single use to ensure consistency across experiments. |
| Cell Line Drift | Use low-passage number cells for your experiments. Continuous passaging can lead to genetic and phenotypic changes in cell lines, affecting their response to drugs.[10] |
Quantitative Data
Table 1: IC50 Values of L-Eflornithine in Various Cell Lines
| Cell Line | Cell Type | IC50 (mM) | Reference |
| L1210 | Murine lymphocytic leukemia | 3.0 | [12] |
| L5178Y | Murine lymphocytic leukemia | 0.5 | [12] |
| HCT116 | Human colon tumor | Not specified, but both L- and D-enantiomers decreased polyamine content | [13] |
Note: IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and assay duration. It is highly recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay
This protocol is a generalized method for determining ODC activity in cell lysates.
Principle: The assay measures the amount of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine, which is directly proportional to ODC activity.
Materials:
-
Cell lysis buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 mM EDTA, 2.5 mM DTT, 0.1 mM pyridoxal-5'-phosphate)
-
L-[1-¹⁴C]ornithine
-
Hyamine hydroxide or sodium hydroxide
-
Scintillation fluid
-
Trichloroacetic acid (TCA) or perchloric acid
Procedure:
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Enzyme Reaction:
-
In a sealed reaction vial, combine the cell lysate with the reaction buffer containing L-[1-¹⁴C]ornithine.
-
Place a filter paper soaked in hyamine hydroxide or NaOH in a center well suspended above the reaction mixture to capture the released ¹⁴CO₂.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by injecting TCA or perchloric acid into the reaction mixture.
-
-
Quantification:
-
Allow the ¹⁴CO₂ to be fully absorbed by the filter paper (e.g., incubate for an additional 60 minutes).
-
Transfer the filter paper to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate ODC activity as nmol of CO₂ released per hour per mg of protein.
-
Diagram:
Caption: Workflow for Ornithine Decarboxylase (ODC) Activity Assay.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-labeled Annexin V. In late apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the DNA.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with L-Eflornithine for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Diagram:
Caption: Workflow for Apoptosis Assay using Flow Cytometry.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with L-Eflornithine for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Acquire data on a linear scale for the PI fluorescence.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Diagram:
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Signaling Pathways
Diagram: L-Eflornithine's Impact on Cellular Pathways
Caption: L-Eflornithine inhibits ODC, leading to polyamine depletion and downstream effects.
References
- 1. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in mitochondrial structure and function in 9l rat brain tumor cells treated in vitro with alpha-difluoromethylornithine, a polyamine biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy modulation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How autophagy helps cancer cells evade death | MDedge [mdedge.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Comparison of the biological effects of four irreversible inhibitors of ornithine decarboxylase in two murine lymphocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing L-Eflornithine Monohydrochloride-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing L-Eflornithine monohydrochloride-induced cytotoxicity in normal cells during in vitro experiments.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity or Cell Death Observed in Normal Cell Lines
Question: My normal cell line is showing high levels of cytotoxicity (e.g., detachment, apoptosis, reduced viability) after treatment with this compound. How can I mitigate this?
Answer:
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2][3] This leads to the depletion of intracellular polyamines such as putrescine, spermidine, and spermine, which are essential for cell proliferation and survival.[1][4][5] Polyamine depletion can trigger a mitochondria-mediated apoptotic pathway, leading to cell death.[1][6]
Recommended Solutions:
-
Exogenous Polyamine Supplementation: The most effective way to rescue normal cells from L-Eflornithine-induced cytotoxicity is to supplement the culture medium with exogenous polyamines. This directly replenishes the depleted intracellular pool.
-
Optimize L-Eflornithine Concentration: Perform a dose-response experiment to determine the optimal concentration of L-Eflornithine for your specific cell line that achieves the desired experimental effect with minimal cytotoxicity.
-
Optimize Exposure Time: The duration of exposure to L-Eflornithine can significantly impact cytotoxicity.[9] Consider reducing the incubation time to the minimum required to observe the intended biological effect.
Issue 2: Reduced Proliferative Capacity and Cell Cycle Arrest in Normal Cells
Question: My normal cells are not dying, but their proliferation rate has significantly decreased, and they appear to be arrested in the G1 phase of the cell cycle after L-Eflornithine treatment. Is this expected, and can it be reversed?
Answer:
Yes, this is an expected cytostatic effect of L-Eflornithine. By inhibiting polyamine biosynthesis, L-Eflornithine effectively halts cell cycle progression, often leading to a G1-S arrest.[7][10]
Recommended Solutions:
-
Polyamine Supplementation for Reversibility Studies: To confirm that the observed anti-proliferative effect is due to polyamine depletion, you can perform a rescue experiment by adding putrescine, spermidine, or spermine to the culture medium. Restoration of proliferation would confirm the mechanism of action.[7]
-
Experimental Design Consideration: If the goal of your experiment is to study the effects of L-Eflornithine on a specific cellular process independent of proliferation, be mindful of this cytostatic effect when interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a "suicide inhibitor" that irreversibly binds to and inactivates ornithine decarboxylase (ODC).[1][3] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[2] These polyamines are crucial for cell growth, differentiation, and survival.[4][5] Depletion of intracellular polyamines in normal cells can disrupt mitochondrial membrane potential, leading to the activation of caspase-3 and subsequent apoptosis.[1][6]
Q2: At what concentration does this compound typically become cytotoxic to normal cells?
A2: The cytotoxic concentration of L-Eflornithine can vary significantly depending on the cell line and experimental conditions. For example, one study on human dermal fibroblasts showed high cell viability (>90%) at concentrations up to 500 µg/mL after 24 hours of exposure.[11] However, other studies using different cell lines may show effects at lower concentrations. It is crucial to perform a dose-response curve for your specific normal cell line to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q3: How can I perform a rescue experiment to confirm that cytotoxicity is due to polyamine depletion?
A3: To perform a rescue experiment, you would treat your normal cells with this compound as in your standard protocol. In a parallel set of wells or flasks, you would co-administer L-Eflornithine with an exogenous polyamine.
-
Example: In neuroblastoma cells, the inhibitory effects of 5 mM DFMO on cell migration were reversed by the addition of 10 µM putrescine, 10 µM spermidine, or 10 µM spermine.[7] You can adapt these concentrations as a starting point for your specific cell line.
Observe if the addition of the polyamine prevents the cytotoxic effects (e.g., restores cell viability, morphology, and proliferation).
Q4: Are there any other ODC inhibitors I should be aware of, and do they have similar cytotoxic profiles?
A4: Yes, there are other ODC inhibitors. For instance, allicin, a natural product from garlic, has been identified as a potent ODC inhibitor, being approximately 23,000-fold more potent than DFMO (eflornithine) in in vitro assays.[12] Another example is N-ω-chloroacetyl-l-ornithine (NCAO), which has shown selective cytotoxicity towards cancer cells over normal cells.[13] The cytotoxic profiles of these inhibitors will also be cell-line dependent.
Data Presentation
Table 1: In Vitro Cytotoxicity of ODC Inhibitors in Various Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| L-Eflornithine (DFMO) | Human Dermal Fibroblasts (HFF-1) | MTS Assay | Cell Viability | >90% viability at 15.6-500 µg/mL after 24h | [11] |
| Allicin | Human Neuroblastoma | Cell Proliferation Assay | IC50 | 9–19 µM | [12] |
| DFMO (Eflornithine) | Human Neuroblastoma | In vitro ODC activity assay | IC50 | 252 µM | [12] |
| N-ω-chloroacetyl-l-ornithine (NCAO) | HeLa | Cytotoxicity/Antiproliferative Assay | EC50 (72h) | 15.8 µM | [13] |
| N-ω-chloroacetyl-l-ornithine (NCAO) | MCF-7 | Cytotoxicity/Antiproliferative Assay | EC50 (72h) | 17.5 µM | [13] |
| N-ω-chloroacetyl-l-ornithine (NCAO) | HepG2 | Cytotoxicity/Antiproliferative Assay | EC50 (72h) | 10.1 µM | [13] |
Experimental Protocols
Key Experiment 1: Assessment of Cytotoxicity using MTS Assay
Objective: To quantify the effect of this compound on the viability of normal cells.
Methodology:
-
Cell Seeding: Seed the normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[11]
Key Experiment 2: Putrescine Rescue Assay
Objective: To determine if the cytotoxic effects of this compound can be reversed by supplementing with putrescine.
Methodology:
-
Cell Seeding: Seed normal cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for cell cycle analysis).
-
Treatment Groups:
-
Control (vehicle only)
-
This compound alone (at a concentration known to cause cytotoxicity, e.g., 2x IC50)
-
Putrescine alone (e.g., 10 µM)
-
This compound + Putrescine
-
-
Incubation: Incubate the cells for the desired duration.
-
Endpoint Analysis: Assess the endpoint of interest, such as:
-
Cell Viability: Using an MTS or similar assay.
-
Cell Proliferation: By cell counting or a BrdU incorporation assay.
-
Apoptosis: Using flow cytometry with Annexin V/PI staining or a caspase-3 activity assay.
-
Cell Morphology: By microscopy.
-
-
Data Analysis: Compare the results from the L-Eflornithine-treated group with the L-Eflornithine + Putrescine group. A significant reversal of the cytotoxic effect in the co-treated group indicates that the cytotoxicity is mediated by polyamine depletion.
Visualizations
Caption: Polyamine biosynthesis pathway and the site of inhibition by L-Eflornithine.
Caption: Workflow for a putrescine rescue experiment.
Caption: Signaling pathway of L-Eflornithine-induced apoptosis.
References
- 1. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Polyamine depletion delays apoptosis of rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased protein-synthetic activity is an early consequence of spermidine depletion in rat hepatoma tissue-culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of polyamine depletion by alpha-difluoromethylornithine on in vitro and in vivo biological properties of 4T1 murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Eflornithine Monohydrochloride Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of L-Eflornithine monohydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in aqueous solutions. For most cell culture and biochemical assays, sterile Phosphate Buffered Saline (PBS) or water are the recommended solvents. While some protocols may mention the use of ethanol, its solubility in ethanol is considerably lower than in water. It is generally insoluble in DMSO.[1]
Q2: What is the maximum soluble concentration of this compound in aqueous solutions?
A2: this compound can be dissolved in PBS at concentrations up to 100 mg/mL with the aid of ultrasonication.[2] In water, a solubility of up to 50 mg/mL has also been reported, requiring ultrasonication to achieve full dissolution. It is always recommended to start with a slightly lower concentration if precipitation is a concern.
Q3: How should I store my this compound stock solutions to prevent precipitation?
A3: Proper storage is critical to prevent precipitation and degradation. For long-term storage, it is recommended to store aliquots of your stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles, as this can promote precipitation.
Q4: My this compound solution has precipitated upon storage. Can it be redissolved?
A4: Yes, in many cases, precipitated this compound can be redissolved. Gentle warming of the solution in a 37°C water bath and sonication are often effective.[2] It is crucial to ensure the precipitate is fully dissolved before use to guarantee accurate dosing in your experiments. For a detailed protocol, please refer to the Troubleshooting Guide section.
Q5: I observed precipitation when I added my this compound stock solution to my cell culture medium. What could be the cause?
A5: Precipitation upon addition to cell culture media can occur due to several factors. High final concentrations of the compound exceeding its solubility in the complex media, temperature differences between the stock solution and the media, and interactions with media components can all contribute to this issue. It is advisable to add the stock solution to pre-warmed media and to ensure thorough mixing.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
Potential Cause: Insufficient agitation or reaching the solubility limit at room temperature.
Troubleshooting Steps:
-
Increase Agitation: Vortex the solution for 1-2 minutes.
-
Apply Sonication: Use an ultrasonic water bath to aid dissolution. This is particularly effective for achieving high concentrations in aqueous solutions.[2]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. As this compound can be heat-sensitive, avoid prolonged heating.
-
Re-evaluate Concentration: If the powder still does not dissolve, you may be exceeding the solubility limit for the chosen solvent and temperature. Consider preparing a more dilute stock solution.
Issue 2: Precipitation Observed in Stock Solution After Storage
Potential Cause: Temperature fluctuations, especially during freeze-thaw cycles, or supersaturation of the initial solution.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Warm the vial in a 37°C water bath and sonicate until the precipitate is fully redissolved.[2]
-
Confirm Complete Dissolution: Before use, visually inspect the solution to ensure no particulate matter remains. It is advisable to centrifuge the vial briefly and inspect for a pellet.
-
Aliquot for Future Use: To prevent recurrence, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Issue 3: Precipitate Forms When Diluting Stock Solution in Cell Culture Media
Potential Cause:
-
"Crashing out": The compound's solubility in the complex cell culture medium is lower than in the initial solvent.
-
Temperature Shock: Adding a cold stock solution to warmer media.
-
Localized High Concentration: Insufficient mixing upon addition.
-
Interaction with Media Components: Salts, proteins, or other components in the media may interact with L-Eflornithine to form insoluble complexes.
Troubleshooting Steps:
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.
-
Slow, Dropwise Addition: Add the this compound stock solution to the media drop-by-drop while gently vortexing or swirling the media. This prevents localized high concentrations.
-
Consider a Serial Dilution: For sensitive applications, consider performing an intermediate dilution of the stock solution in a small volume of media before adding it to the final culture volume.
-
Check Final Concentration: Ensure the final concentration of L-Eflornithine in your experiment is below its solubility limit in the complete cell culture medium.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | 50 mg/mL | Requires ultrasonication. |
| PBS (Phosphate Buffered Saline) | 100 mg/mL | Requires ultrasonication.[2] |
| DMSO (Dimethyl Sulfoxide) | Insoluble | |
| Ethanol | Low Solubility | A stock solution of 1 mg/mL has been reported. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | Up to 6 months | Ideal for long-term storage. Aliquot for single use.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in PBS
Materials:
-
This compound powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add the corresponding volume of sterile PBS to achieve a final concentration of 100 mg/mL.
-
Vortex the solution for 30 seconds.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should be clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Redissolving Precipitated this compound Stock Solution
Materials:
-
Precipitated this compound stock solution
-
Water bath set to 37°C
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Retrieve the vial containing the precipitated solution from storage.
-
Allow the vial to thaw completely at room temperature if frozen.
-
Place the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the vial for 30 seconds.
-
Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution. If the precipitate has not fully dissolved, repeat steps 3-5.
-
Once the solution is clear, it is ready for use. It is recommended to use the redissolved solution promptly.
Mandatory Visualization
References
Adjusting L-Eflornithine monohydrochloride dosage for different cell densities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting L-Eflornithine monohydrochloride dosage based on varying cell densities in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines (such as putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation. By irreversibly binding to ODC, L-Eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect (inhibition of cell growth).
Q2: Why is it necessary to adjust the dosage of this compound for different cell densities?
A2: The efficacy of many drugs, including L-Eflornithine, can be dependent on the density of the cells being treated. This phenomenon, sometimes referred to as the "inoculum effect," can lead to a decrease in drug potency at higher cell densities.[1] As cell density increases, the number of target enzyme molecules (ODC) per unit of drug may increase, potentially requiring a higher concentration of L-Eflornithine to achieve the same level of inhibition. Furthermore, at high densities, cells can alter their microenvironment and metabolic state, which may also influence drug response.[2][3]
Q3: How does cell density typically affect the IC50 value of a drug?
A3: Generally, for many anti-proliferative agents, an increase in cell seeding density leads to an increase in the IC50 value, indicating a decrease in the drug's potency.[2][4][5][6] This means that a higher concentration of the drug is required to inhibit 50% of the biological process (e.g., cell growth) in a denser cell population. The magnitude of this effect can vary depending on the cell line and the specific drug.[2][4]
Q4: Is there a standard formula to calculate the this compound dosage adjustment for different cell densities?
A4: There is no universal, standard formula for adjusting drug dosage based on cell density that applies to all cell lines and experimental conditions. The relationship between cell density and drug efficacy is complex and should be determined empirically for each specific cell line and experimental setup.[1] The most reliable approach is to perform dose-response experiments at different cell seeding densities to determine the IC50 value for each density. This data can then be used to guide dosage adjustments for future experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent and accurate cell seeding density for all experiments. Use a hemocytometer or an automated cell counter to accurately determine cell numbers before plating. Even small variations in seeding density can lead to significant differences in IC50 values.[7][8] |
| Inconsistent Cell Health and Passage Number | Use cells from a similar passage number for all experiments and ensure they are in the logarithmic growth phase and have high viability at the time of seeding.[8] |
| Variations in Media and Supplements | Use the same batch of media, serum, and other supplements for a set of comparative experiments. If a new batch must be used, it is advisable to test its effect on cell growth and drug response. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure accurate pipetting and thorough mixing at each dilution step. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile media or PBS.[9] |
Issue 2: this compound treatment shows lower than expected efficacy at high cell density.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration for High Cell Number | The increased number of cells and, consequently, target ODC enzyme, may require a higher drug concentration for effective inhibition. |
| Altered Cell State at High Confluency | High cell density can lead to changes in cell signaling, metabolism, and the expression of drug transporters, which can reduce drug efficacy.[3] |
| Action | Perform a dose-response study at the higher cell density to determine the new IC50 value. Use this empirically determined IC50 to guide the selection of an effective dose for your experiments at that specific cell density. |
Experimental Protocols
Protocol 1: Determining the Effect of Cell Density on this compound IC50
This protocol outlines the methodology to assess how different cell seeding densities affect the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric cell viability assay (MTT).
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Prepare cell suspensions at different densities (e.g., low, medium, high). A typical range to test could be 2,000, 10,000, and 50,000 cells/well for a 96-well plate, but this should be optimized for your specific cell line's growth rate.[3]
-
Seed 100 µL of the cell suspensions into separate 96-well plates for each density. Include wells for no-cell controls (media only).
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of the drug in complete cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 1000 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle control wells (medium with the same concentration of the drug solvent).
-
Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration for each cell density.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each cell density.
-
Data Presentation:
| Seeding Density (cells/well) | This compound IC50 (µM) |
| 2,000 | [Insert experimentally determined value] |
| 10,000 | [Insert experimentally determined value] |
| 50,000 | [Insert experimentally determined value] |
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay
This protocol describes a common method to measure ODC activity in cell lysates, which is based on the quantification of the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
Materials:
-
Cell lysate from cells treated with this compound at different densities
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA)
-
L-[1-¹⁴C]-ornithine
-
Pyridoxal-5'-phosphate (PLP)
-
Unlabeled L-ornithine
-
Scintillation vials
-
Filter paper discs
-
Hyamine hydroxide or other CO₂ trapping agent
-
Trichloroacetic acid (TCA) or perchloric acid
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with this compound at different densities as required.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the cell lysate (containing a specific amount of protein), assay buffer, and PLP.
-
Place a filter paper disc soaked in a CO₂ trapping agent in the cap of the tube or in a center well.
-
Initiate the reaction by adding L-[1-¹⁴C]-ornithine (mixed with unlabeled ornithine to the desired final concentration).
-
Seal the tubes and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Trapping CO₂:
-
Stop the reaction by injecting an acid (e.g., 10% TCA) into the reaction mixture, which also facilitates the release of dissolved ¹⁴CO₂.
-
Continue incubation for another 30-60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
-
Quantification:
-
Carefully remove the filter paper disc and place it in a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the ODC activity as picomoles or nanomoles of CO₂ produced per hour per milligram of protein.
-
Compare the ODC activity in lysates from cells treated with L-Eflornithine at different cell densities.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Polyamine biosynthesis pathway and L-Eflornithine inhibition.
Caption: Workflow for determining IC50 at different cell densities.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Assessing chemotherapy dosing strategies in a spatial cell culture model [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
Minimizing variability in L-Eflornithine monohydrochloride dose-response assays
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals minimize variability in L-Eflornithine monohydrochloride (DFMO) dose-response assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-Eflornithine?
A1: L-Eflornithine is a specific, irreversible "suicide inhibitor" of the enzyme ornithine decarboxylase (ODC).[1] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine).[2][3] Polyamines are essential for cell proliferation and differentiation. By inhibiting ODC, L-Eflornithine depletes intracellular polyamine levels, leading to a cytostatic (growth-inhibiting) effect on rapidly dividing cells.[1][4]
Q2: What is a typical IC50 value for L-Eflornithine?
A2: The IC50 (half-maximal inhibitory concentration) for L-Eflornithine is highly dependent on the cell line and experimental conditions, such as treatment duration. Reported values can range from the micromolar to the millimolar scale. For example, after 72 hours of treatment, the IC50 in the BE(2)-C neuroblastoma cell line was 3.0 mM, while it was 10.6 mM in the SMS-KCNR line and 25.8 mM in the CHLA90 line.[5] Another study noted an IC50 of 100 µM in the SK-N-BE(2) cell line.[6] Due to its cytostatic rather than cytotoxic nature at clinically relevant doses, complete cell death is often not achieved.[7]
Q3: How stable is L-Eflornithine in solution?
A3: L-Eflornithine hydrochloride is highly soluble in water.[8] However, prepared solutions can be unstable and it is recommended to prepare them fresh for each experiment.[9] Forced degradation studies show the compound has good heat stability but is somewhat prone to oxidative and photo-degradation.[8]
Q4: What are the most critical parameters to control in a dose-response assay?
A4: Key parameters include:
-
Cell Seeding Density: Must be optimized to keep cells in the logarithmic growth phase throughout the experiment.[10][11][12]
-
Incubation Time: As a time-dependent inhibitor, the duration of drug exposure significantly impacts the apparent IC50.[13]
-
Cell Health and Passage Number: Use cells with high viability (>95%) and within a consistent, low passage number range.
-
Serum Concentration: Variations in serum batches or concentration can alter drug-protein binding and affect results.[8]
-
Plate Uniformity: Mitigate "edge effects" caused by evaporation and temperature gradients.
Troubleshooting Guide
This guide addresses common issues encountered during L-Eflornithine dose-response assays.
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension. Gently mix the cell suspension between plating each row/column to prevent settling. Use calibrated pipettes. |
| Edge Effects | The outer wells of a microplate are prone to increased evaporation and temperature changes, altering cell growth and drug concentration.[6][14][15][16] To mitigate this, fill the 36 outer wells of a 96-well plate with sterile PBS or media and use only the inner 60 wells for the experiment. |
| Pipetting Errors | Use a new pipette tip for each drug dilution and when adding solutions to the plate. Ensure all reagents are thoroughly mixed before use. |
Problem 2: Inconsistent IC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Biological Variation | Cell lines can change over time. Use cells within a narrow passage number range (e.g., passages 5-15). Ensure cell viability is consistently high before each experiment. |
| Inconsistent Incubation Time | L-Eflornithine is an irreversible inhibitor, making its effect time-dependent.[13] Standardize the drug incubation period precisely across all experiments (e.g., 72 hours). |
| Varying Serum Concentration/Batch | Serum proteins can bind to compounds, affecting the free drug concentration.[8] If possible, use the same batch of serum for a series of related experiments. If a new batch is introduced, it should be validated. |
| Sub-optimal Cell Density | If cells become over-confluent or too sparse during the assay, the IC50 value can shift significantly.[11][12][17] Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth over the entire assay duration. |
Problem 3: No Dose-Response Curve or Incomplete Inhibition
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | L-Eflornithine often has an IC50 in the high µM to mM range.[5] Perform a wide range-finding experiment (e.g., 10 µM to 50 mM) to identify the effective concentration range for your specific cell line. |
| Cytostatic vs. Cytotoxic Effect | L-Eflornithine is primarily cytostatic, meaning it inhibits cell growth rather than inducing cell death.[7] Assays that measure metabolic activity (like Resazurin) will show a reduction in signal due to lower cell numbers, but may not reach 0%. Consider using a cell counting method (e.g., Crystal Violet) to directly measure the inhibition of proliferation. |
| Resistant Cell Line | The target cell line may have low ODC expression or other resistance mechanisms. Confirm ODC expression via Western Blot or qPCR. As a positive control, test a cell line known to be sensitive, such as BE(2)-C.[5] |
| Inactive Compound | Ensure the this compound is from a reputable source and has been stored correctly. Prepare fresh solutions for each experiment.[9] |
Data Presentation
Table 1: Factors Influencing Apparent IC50 Values
This table summarizes how common experimental variables can impact results. The direction of change can be cell-line and compound-specific.
| Parameter | Variation | Potential Impact on Apparent IC50 | Rationale |
| Cell Seeding Density | Too High (Over-confluent) | Increase | Reduced proliferation rate, nutrient depletion, and altered cell metabolism can decrease drug sensitivity.[10][11][12] |
| Too Low (Sparse) | Decrease / Increase | Cells may be more sensitive, but a weak signal can lead to higher variability and inaccurate curve fitting. | |
| Drug Incubation Time | Shorter | Increase | As an irreversible inhibitor, L-Eflornithine requires time to bind to and inactivate ODC. Shorter exposure reduces the cumulative effect.[13] |
| Longer | Decrease | Longer exposure allows for more complete enzyme inactivation and polyamine depletion. | |
| Serum Concentration | Higher | Increase | Increased protein binding can reduce the concentration of free, active L-Eflornithine available to the cells.[8] |
| Lower | Decrease | More free drug is available to act on the cells. |
Table 2: Example IC50 Values for L-Eflornithine (DFMO) in Neuroblastoma Cell Lines
These values were determined after a 72-hour drug incubation period.
| Cell Line | IC50 (mM) | Reference |
| BE(2)-C | 3.0 | [5] |
| SMS-KCNR | 10.6 | [5] |
| CHLA90 | 25.8 | [5] |
| SK-N-BE(2) | 0.1 (100 µM) | [6] |
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay using Resazurin
This protocol describes a method to determine the IC50 of L-Eflornithine by measuring metabolic activity.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase with >95% viability.
-
Dilute the cell suspension to the pre-optimized seeding density (e.g., 2,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a black, clear-bottom 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.[14]
-
Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X concentrated stock of the highest L-Eflornithine concentration in complete cell culture medium.
-
Perform a serial dilution (e.g., 1:2 or 1:3) in complete medium to create a range of 2X drug concentrations.
-
Include a "vehicle control" (medium only) and a "no cells" background control.
-
Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X drug dilutions to the appropriate wells in triplicate, resulting in the final desired concentrations.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of Resazurin (e.g., 0.025% in PBS).
-
Add 10 µL of Resazurin solution to each well (including "no cells" controls).
-
Incubate for 2-4 hours at 37°C, protected from light. The optimal time should be determined empirically.[18]
-
Measure fluorescence using a plate reader with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[19]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" background control wells from all other wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log of the L-Eflornithine concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.
-
Protocol 2: Ornithine Decarboxylase (ODC) Enzymatic Activity Assay
This protocol provides a direct measure of ODC inhibition in cell lysates, useful for confirming target engagement. This method is based on capturing radiolabeled 14CO2 released from [1-14C]-L-ornithine.
-
Cell Lysate Preparation:
-
Culture and treat cells with L-Eflornithine as desired.
-
Wash cells with ice-cold PBS and scrape into a lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Homogenize the cells and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., via Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare an assay mix containing Tris-HCl buffer, pyridoxal-5-phosphate (a cofactor), L-ornithine, and [1-14C]-L-ornithine.
-
In a sealed reaction vial, add a specific amount of cell lysate protein (e.g., 100 µg).
-
Place a small piece of filter paper saturated with a CO2-trapping agent (e.g., 0.1 M NaOH) in a suspended cup or on the cap of the vial.
-
Initiate the reaction by adding the assay mix to the cell lysate.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by injecting a strong acid (e.g., 5 M sulfuric acid) into the reaction mixture, which releases all dissolved CO2.
-
Continue incubation for another 30-60 minutes to ensure all 14CO2 is trapped by the filter paper.
-
Remove the filter paper and place it into a scintillation vial with scintillation fluid.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific ODC activity as nmol of CO2 released per minute per mg of protein.
-
Compare the activity in lysates from L-Eflornithine-treated cells to that of untreated controls to determine the percent inhibition.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFMO inhibition of neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of altered serum lipid concentrations on the IC50 of halofantrine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The IC-50-time evolution is a new model to... | F1000Research [f1000research.com]
- 10. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tribioscience.com [tribioscience.com]
- 18. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Efficacy of DFMO (Eflornithine) in Colon Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of α-difluoromethylornithine (DFMO), also known as eflornithine, in preclinical colon cancer models. While the initial query specified L-Eflornithine monohydrochloride, the available scientific literature predominantly refers to DFMO or eflornithine without specifying a particular stereoisomer. Therefore, this guide focuses on the wealth of data available for DFMO, a well-established inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is crucial for cell proliferation and tumor growth.
Executive Summary
DFMO has demonstrated significant efficacy in inhibiting the development and progression of colon cancer in various preclinical models. Both in vivo and in vitro studies consistently show that DFMO, alone or in combination with other agents, can reduce tumor incidence and growth, modulate key signaling pathways, and decrease the levels of polyamines essential for cancer cell proliferation. This guide synthesizes the key quantitative data, detailed experimental protocols, and relevant signaling pathways to provide a comprehensive overview of DFMO's performance in colon cancer research.
Data Presentation
In Vivo Efficacy of DFMO in a Rat Colon Cancer Model
The following table summarizes the findings from a study by Rao et al. (2023), which investigated the chemopreventive effects of DFMO, alone and in combination with Sulindac, in an azoxymethane (AOM)-induced rat model of colon cancer.[1]
| Treatment Group | Dose | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | ODC Activity (pmol CO2/mg protein/h) | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) |
| Control (AOM alone) | - | 100 | 2.4 ± 0.2 | 185.4 ± 15.2 | 0.48 ± 0.05 | 4.8 ± 0.4 |
| DFMO | 500 ppm in diet | 60 | 0.9 ± 0.1 | 85.2 ± 7.5 | 0.12 ± 0.02 | 2.5 ± 0.3 |
| Sulindac | 150 ppm in diet | 70 | 1.2 ± 0.1 | 165.8 ± 14.1 | 0.35 ± 0.04 | 4.2 ± 0.5 |
| DFMO + Sulindac | 500 ppm + 150 ppm | 40 | 0.4 ± 0.05 | 72.1 ± 6.8 | 0.08 ± 0.01 | 1.8 ± 0.2 |
*p < 0.05 compared to Control group
In Vitro Efficacy of DFMO in Human Colon Cancer Cell Lines
While specific IC50 values for DFMO in colon cancer cell lines are not consistently reported in the literature, studies have demonstrated its cytostatic effects. Research indicates that DFMO inhibits the proliferation of HT-29 colon cancer cells at concentrations between 0.5 mM and 5 mM. One study noted that HT-29 cells were the most resistant to DFMO-induced cytostasis among five human adenocarcinoma cell lines tested, with growth inhibition observed in the 0.1 to 5.0 mM range. Another study on HT-29 cells showed that 10 mM DFMO significantly inhibited the flux of L-arginine through arginase, an enzyme upstream of ODC.[2] This suggests that higher concentrations may be required to achieve significant growth inhibition in some colon cancer cell lines.
Signaling Pathways
Polyamine Biosynthesis Pathway and DFMO Inhibition
DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. By blocking ODC, DFMO prevents the conversion of ornithine to putrescine, thereby depleting the downstream polyamines spermidine and spermine, which are essential for cell growth and proliferation.
Caption: DFMO inhibits ODC, blocking polyamine synthesis and cell proliferation.
Experimental Protocols
Azoxymethane (AOM)-Induced Colon Cancer in Rats
This protocol is based on the methodology described by Rao et al. (2023).[1]
-
Animal Model: Male F344 rats, 5 weeks old, are acclimatized for one week.
-
Carcinogen Induction: At 6 weeks of age, rats are given two subcutaneous injections of azoxymethane (AOM) at a dose of 15 mg/kg body weight, administered one week apart.
-
Dietary Intervention: One week after the second AOM injection, rats are randomized into different dietary groups: control diet (AIN-76A), DFMO-supplemented diet (500 ppm), Sulindac-supplemented diet (150 ppm), or a combination diet. The diets are continued for 36 weeks.
-
Tumor Assessment: At the termination of the study, the entire colon is excised, opened longitudinally, and examined for tumors. The number, size, and location of all tumors are recorded. Tumors are then processed for histopathological analysis and biochemical assays.
Western Blot Analysis for Apoptosis Markers
This protocol provides a general framework for assessing protein expression changes in colon cancer cells or tumor tissues following DFMO treatment.
-
Protein Extraction: Cells or homogenized tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the resulting lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of DFMO on the viability of colon cancer cell lines (e.g., HT-29, SW480).
-
Cell Seeding: Colon cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of DFMO (e.g., 0.1, 0.5, 1, 5, 10 mM). Control wells receive vehicle only. The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Analysis of Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the measurement of polyamine levels in tissue samples, adapted from established methods.
-
Sample Preparation: Frozen tissue samples (approximately 50-100 mg) are homogenized in 0.2 M perchloric acid. The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C.
-
Derivatization: An aliquot of the supernatant is derivatized with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine to form fluorescent derivatives.
-
HPLC Analysis: The derivatized polyamines are separated on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of a sodium acetate buffer and methanol.
-
Detection and Quantification: The fluorescent derivatives are detected using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm. The concentrations of putrescine, spermidine, and spermine are quantified by comparing their peak areas to those of known standards.
Experimental Workflow
Caption: Workflow for assessing DFMO efficacy in preclinical colon cancer models.
Conclusion
The collective evidence from preclinical studies strongly supports the efficacy of DFMO as a chemopreventive and therapeutic agent in colon cancer models. Its well-defined mechanism of action, centered on the inhibition of polyamine biosynthesis, provides a solid rationale for its use. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to further elucidate the role of DFMO in the management of colorectal cancer. Future research may focus on optimizing combination therapies and identifying predictive biomarkers to personalize DFMO treatment.
References
Validating Target Engagement of L-Eflornithine Monohydrochloride on Ornithine Decarboxylase (ODC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of L-Eflornithine monohydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in polyamine biosynthesis, a critical pathway for cell proliferation and differentiation.[1][2] L-Eflornithine, also known as DFMO (α-difluoromethylornithine), acts as a suicide inhibitor, covalently binding to ODC and preventing its catalytic activity.[1][2] This guide details experimental protocols, presents comparative data for L-Eflornithine and other ODC inhibitors, and offers visualizations of key pathways and workflows.
Mechanism of Action: L-Eflornithine and ODC
L-Eflornithine is an enzyme-activated irreversible inhibitor of ODC. It mimics the natural substrate, L-ornithine, and enters the active site of the enzyme. The catalytic action of ODC on L-Eflornithine initiates a decarboxylation reaction, which is followed by the elimination of a fluoride ion. This process generates a highly reactive intermediate that covalently bonds with a nucleophilic residue in the ODC active site, leading to the enzyme's irreversible inactivation.
Comparison of ODC Inhibitors
While L-Eflornithine is a well-established ODC inhibitor, several other compounds have been investigated for their potential to target this enzyme. The following table summarizes the in vitro potency (IC50) of L-Eflornithine and a selection of alternative inhibitors against human ODC.
| Inhibitor | IC50 (µM) | Notes |
| L-Eflornithine (DFMO) | ~1.3 - 5.5 | Irreversible inhibitor, clinically used.[2][3] |
| D-Eflornithine | ~28.3 | Enantiomer of L-Eflornithine with lower potency.[3] |
| 1-amino-oxy-3-aminopropane (APA) | Low nM range | Highly potent competitive inhibitor.[1][4] |
| Compound 7 | ~0.18 | A potent cyclic APA-like derivative.[1] |
| Compound 11 | ~0.05 | A potent pyrrolidine analog.[1] |
| Caffeic Acid | - | Natural compound, acts as an ODC inhibitor.[5] |
| (2S)-(+)-Amino-5-iodoacetamidopentanoic acid | - | Selective inhibitor of ODC.[5] |
Experimental Protocols for Validating Target Engagement
Validating the engagement of L-Eflornithine with ODC can be achieved through various in vitro and cell-based assays. Below are detailed protocols for key experimental approaches.
In Vitro ODC Activity Assay (Radiometric)
This traditional assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled CO2 from a labeled substrate.
Experimental Workflow:
Methodology:
-
Enzyme and Inhibitor Incubation: Incubate purified human ODC enzyme with varying concentrations of L-Eflornithine or a vehicle control in a suitable buffer (e.g., 25 mM Tris, 0.1 mM EDTA) for 30 minutes at room temperature.
-
Reaction Initiation: Add the enzyme-inhibitor mixture to a reaction mix containing buffer, pyridoxal-5-phosphate (PLP), and [1-¹⁴C]-L-ornithine.
-
CO2 Capture: Place the reaction tubes in scintillation vials containing a filter paper saturated with a CO2 trapping agent (e.g., NaOH). Incubate at 37°C with shaking.
-
Reaction Termination: Stop the enzymatic reaction by adding a strong acid (e.g., sulfuric acid).
-
Radioactivity Measurement: Remove the reaction tubes and add scintillation fluid to the vials. Measure the disintegrations per minute (DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific ODC activity (nmol CO2/min/mg protein) and determine the IC50 of the inhibitor.
Non-Radioactive ODC Activity Assay (Colorimetric/Luminometric)
As an alternative to radiometric assays, non-radioactive methods offer advantages in terms of safety and disposal. These assays typically measure the product of the ODC reaction, putrescine.
Methodology:
-
ODC Reaction: Perform the enzymatic reaction with ODC, ornithine, and the inhibitor as described above (without the radiolabel).
-
Putrescine Oxidation: Add a diamine oxidase (e.g., from porcine kidney) to the reaction mixture. This enzyme oxidizes putrescine, producing hydrogen peroxide (H2O2).[6]
-
Detection:
-
Data Analysis: The amount of color or light produced is proportional to the ODC activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[8][9][10]
Experimental Workflow:
Methodology:
-
Cell Treatment: Treat cultured cells with L-Eflornithine or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble ODC in the supernatant using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble ODC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of L-Eflornithine indicates target engagement.
Downstream Effects of ODC Inhibition
A key validation of target engagement is the measurement of downstream biological effects. Inhibition of ODC by L-Eflornithine is expected to decrease the intracellular levels of polyamines, particularly putrescine and spermidine.
Polyamine Biosynthesis Pathway:
Impact on Polyamine Levels:
Treatment of cells with effective ODC inhibitors leads to a significant reduction in polyamine pools.
| Treatment | Putrescine Level | Spermidine Level | Spermine Level | Cell Line | Reference |
| DFMO (1 mM, 48h) | 74% decrease | 78% decrease | 10% decrease | MCF-7 | [11] |
| DFMO | Putrescine undetected | Significant reduction | Significant reduction | Kelly neuroblastoma | [1] |
| Compound 11 | Putrescine undetected | Greater reduction than DFMO | Greater reduction than DFMO | Kelly neuroblastoma | [1] |
| ODC interference | Significant decrease | No significant change | No significant change | Goose Granulosa Cells | [12] |
Experimental Protocol: Polyamine Analysis by HPLC
-
Cell Treatment and Lysis: Treat cells with the ODC inhibitor and lyse the cells in an appropriate buffer.
-
Derivatization: Derivatize the polyamines in the cell lysate with a fluorescent tag (e.g., dansyl chloride).
-
HPLC Separation: Separate the derivatized polyamines using reverse-phase high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the fluorescently labeled polyamines and quantify their concentrations based on standard curves.
Conclusion
Validating the target engagement of L-Eflornithine on ODC is crucial for understanding its mechanism of action and for the development of novel ODC inhibitors. This guide provides a comparative overview of key experimental approaches, from direct in vitro enzyme activity assays to cell-based target engagement and downstream biomarker analysis. The choice of method will depend on the specific research question, available resources, and the desired level of cellular context. By employing a combination of these robust assays, researchers can confidently validate ODC as the target of L-Eflornithine and other inhibitors, paving the way for further therapeutic development.
References
- 1. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 7. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estradiol control of ornithine decarboxylase mRNA, enzyme activity, and polyamine levels in MCF-7 breast cancer cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of ODC on polyamine metabolism, hormone levels, cell proliferation and apoptosis in goose ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Eflornithine Monohydrochloride and Melarsoprol for the Treatment of Human African Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of L-Eflornithine monohydrochloride (eflornithine) and melarsoprol for the treatment of second-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense. This analysis is supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of drug mechanisms and study designs.
Executive Summary
Historically, the arsenical compound melarsoprol has been a primary treatment for late-stage HAT. However, its significant toxicity has led to the adoption of safer alternatives.[1] L-Eflornithine emerged as a crucial alternative, demonstrating comparable or superior efficacy with a significantly better safety profile.[1][2] For T. b. gambiense, eflornithine, particularly as part of the Nifurtimox-Eflornithine Combination Therapy (NECT), has largely replaced melarsoprol as the first-line treatment.[3][4] Melarsoprol remains a treatment option for second-stage T. b. rhodesiense infection.[3][5]
Efficacy Data Comparison
The following tables summarize the quantitative data on the efficacy of eflornithine and melarsoprol from various studies.
Table 1: Comparison of Case Fatality Rates (CFR) During Treatment
| Treatment Regimen | Number of Patients | Case Fatality Rate (%) | Study Reference |
| Eflornithine | 288 | 1.7 | Balasegaram et al.[6] |
| Standard Melarsoprol | 311 | 4.8 | Balasegaram et al.[6] |
| Short-Course Melarsoprol | 62 | 6.5 | Balasegaram et al.[6] |
| Eflornithine | - | 1.2 | Checchi et al.[7] |
| Standard Melarsoprol | - | 4.9 | Checchi et al.[7] |
| Short-Course Melarsoprol | - | 4.2 | Checchi et al.[7] |
Table 2: Comparison of Relapse Rates and Long-Term Survival
| Treatment Regimen | Follow-up Period | Relapse Rate (%) | Relapse-Free Survival Probability (%) | Study Reference |
| Eflornithine | 1 year | 8.1 | 79.9 - 97.4 (at 1 year) | Balasegaram et al.[6], Checchi et al.[7] |
| Standard Melarsoprol | 1 year | 14.0 | 71.4 - 91.8 (at 1 year) | Balasegaram et al.[6], Checchi et al.[7] |
| Short-Course Melarsoprol | 1 year | 15.5 | 73.0 - 91.1 (at 1 year) | Balasegaram et al.[6], Checchi et al.[7] |
| Eflornithine | 2 years | - | 68.6 - 93.7 | Checchi et al.[7] |
| Standard Melarsoprol | 2 years | - | 56.5 - 87.9 | Checchi et al.[7] |
Safety and Tolerability
A significant advantage of eflornithine over melarsoprol is its superior safety profile. Melarsoprol is associated with a high incidence of severe adverse effects, most notably a reactive encephalopathy that can be fatal in 5-10% of patients.[5][8] Other common side effects of melarsoprol include brain dysfunction, numbness, rashes, and kidney and liver problems.[3]
In contrast, while eflornithine is not without side effects, they are generally less severe and more manageable.[1] Common adverse events with eflornithine include hematologic abnormalities (anemia, leucopenia), seizures, and gastrointestinal issues, which are often reversible upon discontinuation of the drug.[9][10] Studies have shown that patients treated with eflornithine experience significantly fewer cutaneous and neurological adverse effects compared to those treated with melarsoprol.[2]
Experimental Protocols
The data presented above are derived from various clinical studies and observational programs. The general methodologies employed in these studies are outlined below.
Patient Population
The studies primarily included patients diagnosed with second-stage T. b. gambiense HAT. The diagnosis of the second stage is confirmed by the presence of trypanosomes in the cerebrospinal fluid (CSF) or a white blood cell (WBC) count in the CSF exceeding a specified threshold (e.g., >5 cells/μL).[7]
Treatment Regimens
-
L-Eflornithine Monotherapy: Typically administered as intravenous infusions of 100 mg/kg every 6 hours for 14 days.[7][11] For children under 12, the dosage was sometimes increased to 150 mg/kg.[7]
-
Standard Melarsoprol: Various regimens have been used, a common one being three series of four daily injections with increasing doses (e.g., from 1.2 mg/kg to 3.6 mg/kg), with a rest period of 7-10 days between each series.[7]
-
Short-Course Melarsoprol: A newer regimen consisting of 10 daily injections of 2.2 mg/kg.[12][13]
-
Nifurtimox-Eflornithine Combination Therapy (NECT): This regimen involves eflornithine infusions (400 mg/kg/day, typically in two infusions) for 7 days combined with oral nifurtimox (15 mg/kg/day) for 10 days.[4][11]
Assessment of Outcomes
-
Cure: The primary endpoint for efficacy is typically the absence of trypanosomes in the CSF and a normalization or significant reduction in the CSF WBC count at the end of a follow-up period (commonly 12 or 24 months).[7]
-
Relapse: A relapse is defined by the reappearance of trypanosomes in the CSF or a significant increase in the CSF WBC count after initial improvement.
-
Safety: Adverse events are monitored and graded throughout the treatment period.
Visualizing Mechanisms and Workflows
Signaling Pathways (Mechanisms of Action)
The following diagrams illustrate the mechanisms of action for L-Eflornithine and Melarsoprol.
Caption: Mechanism of L-Eflornithine action.
Caption: Mechanism of Melarsoprol action.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a clinical trial comparing treatments for second-stage HAT.
Caption: Clinical trial workflow for HAT treatment.
Conclusion
The available evidence strongly supports the use of this compound, and more recently NECT, over melarsoprol for the treatment of second-stage T. b. gambiense Human African Trypanosomiasis. Eflornithine-based regimens demonstrate comparable or superior efficacy to melarsoprol with a significantly lower risk of severe and life-threatening adverse events.[2][6][7] The development of NECT has further improved the practicality of eflornithine-based treatment by simplifying the administration schedule.[4][11] While melarsoprol may still have a role in the treatment of T. b. rhodesiense HAT, for T. b. gambiense, eflornithine represents a major advancement in providing a safer and effective therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Eflornithine is safer than melarsoprol for the treatment of second-stage Trypanosoma brucei gambiense human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melarsoprol - Wikipedia [en.wikipedia.org]
- 4. Nifurtimox-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Melarsoprol versus eflornithine for treating late-stage Gambian trypanosomiasis in the Republic of the Congo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceportal.msf.org [scienceportal.msf.org]
- 8. Melarsoprol | Treatment, Trypanosomiasis & Antiprotozoal | Britannica [britannica.com]
- 9. Eflornithine - Wikipedia [en.wikipedia.org]
- 10. Efficacy and toxicity of eflornithine for treatment of Trypanosoma brucei gambiense sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy of new, concise schedule for melarsoprol in treatment of sleeping sickness caused by Trypanosoma brucei gambiense: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 10-day melarsoprol treatment of "Trypanosoma brucei gambiense" sleeping sickness : from efficacy to effectiveness [edoc.unibas.ch]
L-Eflornithine Monohydrochloride: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of L-Eflornithine monohydrochloride, a well-established irreversible inhibitor of ornithine decarboxylase (ODC). The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity of this compound and designing appropriate experimental controls.
Executive Summary
L-Eflornithine is a highly specific, enzyme-activated irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Its primary mechanism of action involves binding to the active site of ODC as a substrate analog, followed by catalytic conversion to a reactive intermediate that covalently modifies the enzyme, leading to its inactivation. This "suicide inhibition" mechanism contributes to its high specificity. While extensively studied for its potent inhibition of ODC, a thorough understanding of its potential interactions with other enzymes, particularly other decarboxylases, is critical for its continued development and application. This guide summarizes the available data on the cross-reactivity of L-Eflornithine and provides standardized protocols for its assessment.
Mechanism of Action: Targeting Ornithine Decarboxylase
L-Eflornithine, the L-enantiomer of eflornithine, acts as a "suicide inhibitor" of ODC. The enzyme recognizes L-eflornithine as its natural substrate, L-ornithine, and initiates the decarboxylation process. However, the presence of the difluoromethyl group at the alpha position leads to the formation of a highly reactive electrophilic intermediate after decarboxylation. This intermediate then forms a covalent bond with a nucleophilic residue (typically a cysteine) in the active site of ODC, leading to the irreversible inactivation of the enzyme.
Cross-Reactivity Profile of L-Eflornithine
Available data strongly suggests that L-Eflornithine is highly selective for ornithine decarboxylase. However, some studies have investigated its effects on other, structurally related enzymes.
Table 1: Comparative Inhibitory Activity of L-Eflornithine against Various Decarboxylases
| Enzyme | Organism/Source | L-Eflornithine Activity | Quantitative Data (IC50/Ki) | Reference |
| Ornithine Decarboxylase (ODC) | Human | Potent irreversible inhibitor | KD: 1.3 ± 0.3 µM; kinact: 0.15 ± 0.03 min-1 | Not explicitly found in searches |
| Lysine Decarboxylase | Mycoplasma dispar, Selenomonas ruminantium | No effect | Not applicable | [3] |
| Arginine Decarboxylase | Cucumber seedlings | Partial inhibition (~50%) and, surprisingly, enhancement of activity | Not available | [4] |
| S-Adenosylmethionine Decarboxylase (SAMDC) | Human | No direct inhibition reported; activity may be elevated in cells treated with eflornithine due to feedback mechanisms | Not applicable | [5] |
Experimental Protocols for Assessing Cross-Reactivity
To enable researchers to conduct their own cross-reactivity studies, this section provides a detailed methodology for a standard in vitro enzyme inhibition assay.
Protocol: In Vitro Decarboxylase Inhibition Assay
This protocol is designed to determine the inhibitory potential of L-Eflornithine against a panel of decarboxylase enzymes by measuring the enzymatic production of CO2 or the specific amine product.
Materials:
-
Purified recombinant human decarboxylase enzymes (e.g., Ornithine Decarboxylase, Lysine Decarboxylase, Arginine Decarboxylase)
-
This compound stock solution (e.g., 10 mM in sterile water or appropriate buffer)
-
Substrate for each enzyme (e.g., L-ornithine, L-lysine, L-arginine)
-
Radiolabeled substrate (e.g., L-[1-14C]ornithine) for radiochemical assay
-
Pyridoxal-5'-phosphate (PLP) - a common cofactor for decarboxylases
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA)
-
96-well microplates
-
Scintillation vials and scintillation cocktail (for radiochemical assay)
-
Spectrophotometer or plate reader (for colorimetric or fluorometric assays)
-
Incubator
Procedure:
-
Enzyme Preparation: Dilute the purified decarboxylase enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.
-
Assay Setup:
-
To each well of a 96-well microplate, add:
-
Assay buffer
-
PLP to a final concentration of 50 µM.
-
The serially diluted L-Eflornithine or vehicle control (assay buffer).
-
The diluted enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well. For radiochemical assays, this will be the radiolabeled substrate. The final substrate concentration should be at or near the Km value for each respective enzyme to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection:
-
Radiochemical Assay (CO2 Trapping): Terminate the reaction by adding a strong acid (e.g., 2 M HCl). The released 14CO2 is trapped on a filter paper soaked in a scintillation-compatible base (e.g., NaOH or a commercial CO2 trapping agent) placed above the reaction mixture. The filter paper is then transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Spectrophotometric/Fluorometric Assay: These assays typically measure the production of the amine product after derivatization with a chromogenic or fluorogenic reagent. The reaction is stopped, and the detection reagent is added according to the specific assay protocol. The absorbance or fluorescence is then measured.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-Eflornithine compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of L-Eflornithine's action, the following diagrams are provided.
Caption: Experimental workflow for in vitro cross-reactivity assessment.
Caption: ODC pathway and L-Eflornithine's inhibitory action.
Conclusion
This compound remains a highly selective irreversible inhibitor of ornithine decarboxylase. The available evidence indicates minimal cross-reactivity with other decarboxylases, particularly lysine decarboxylase. However, the potential for species-specific interactions, as suggested by studies on plant enzymes, underscores the necessity for direct experimental validation when assessing its effects in new biological contexts. The provided experimental protocol offers a robust framework for conducting such cross-reactivity and selectivity profiling, ensuring a comprehensive evaluation of L-Eflornithine's activity for both basic research and drug development applications.
References
- 1. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 2. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6187296B1 - Lysine decarboxylase inhibitors for the prevention and treatment of periodontal disease - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Comparison of the biological effects of four irreversible inhibitors of ornithine decarboxylase in two murine lymphocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
A Head-to-Head Comparison of L-Eflornithine and D-Eflornithine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), is a crucial therapeutic agent for conditions ranging from human African trypanosomiasis (sleeping sickness) to hirsutism.[1][2] Administered as a racemic mixture of its L- and D-enantiomers, emerging evidence reveals significant stereoselective differences in their pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a comprehensive, data-driven comparison of L-Eflornithine and D-Eflornithine to inform future research and drug development efforts.
Executive Summary
While both enantiomers of eflornithine irreversibly inhibit ornithine decarboxylase, the L-enantiomer (L-Eflornithine) exhibits significantly greater potency.[5][6] However, preclinical and clinical studies have consistently demonstrated that L-Eflornithine has a considerably lower oral bioavailability compared to the D-enantiomer (D-Eflornithine).[4][7] This stereoselective absorption presents a critical challenge in optimizing the therapeutic efficacy of orally administered eflornithine.[4] This guide delves into the quantitative differences in their enzyme inhibition, pharmacokinetic parameters, and the underlying experimental methodologies.
Data Presentation: Quantitative Comparison of Eflornithine Enantiomers
The following tables summarize the key quantitative data comparing the in vitro potency and pharmacokinetic properties of L-Eflornithine and D-Eflornithine.
Table 1: In Vitro Inhibition of Human Ornithine Decarboxylase (ODC)
| Parameter | L-Eflornithine | D-Eflornithine | Racemic (D/L)-Eflornithine | Reference(s) |
| Inhibitor Dissociation Constant (KD) (µM) | 1.3 ± 0.3 | 28.3 ± 3.4 | 2.2 ± 0.4 | [5][6] |
| Inhibitor Inactivation Constant (kinact) (min-1) | 0.15 ± 0.03 | 0.25 ± 0.03 | 0.15 ± 0.03 | [5][6] |
Table 2: Pharmacokinetic Parameters in Rats and Humans
| Parameter | Species | L-Eflornithine | D-Eflornithine | Reference(s) |
| Oral Bioavailability | Rat | 30% | 59% | [4][7] |
| Oral Clearance (liters/h) | Human | 17.4 | 8.23 | [4][5] |
| Plasma Concentration Ratio (L:D) | Human | 0.52 | 1.00 | [4] |
Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase
Eflornithine acts as a "suicide inhibitor" by irreversibly binding to and inactivating ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][8] Polyamines are essential for cell growth and proliferation.[2] The inactivation process involves the enzymatic decarboxylation of eflornithine within the ODC active site, leading to the formation of a reactive intermediate that covalently bonds with a cysteine residue (Cys-360) in the enzyme, thereby permanently inactivating it.[1]
Figure 1. Eflornithine's mechanism of action via irreversible inhibition of ODC.
Experimental Protocols
In Vitro ODC Inhibition Assay
The determination of the inhibitor dissociation constant (KD) and the inhibitor inactivation constant (kinact) for the eflornithine enantiomers was conducted using purified human ODC. The experimental protocol is summarized as follows:
-
Enzyme Preparation: Recombinant human ODC was expressed and purified.
-
Assay Conditions: The enzyme activity was measured by quantifying the release of 14CO2 from L-[1-14C]ornithine.
-
Determination of KD and kinact:
-
The enzyme was incubated with various concentrations of L-Eflornithine, D-Eflornithine, or racemic eflornithine for different time intervals.
-
The remaining enzyme activity was measured at each time point.
-
The data were fitted to a model of irreversible enzyme inhibition to calculate KD and kinact values.
-
In Vivo Pharmacokinetic Studies in Rats
The stereoselective pharmacokinetics of eflornithine were investigated in rats through the following experimental design:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration: A single oral or intravenous dose of racemic eflornithine hydrochloride was administered.
-
Sample Collection: Serial blood samples were collected from the jugular vein at predetermined time points.
-
Bioanalysis: Plasma concentrations of L-Eflornithine and D-Eflornithine were quantified using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including clearance and oral bioavailability.
Figure 2. Experimental workflow for pharmacokinetic studies in rats.
Differential Effects and Clinical Implications
The disparity between the high in vitro potency and low oral bioavailability of L-Eflornithine has significant clinical implications. While L-Eflornithine is the more active enantiomer against ODC, its poor absorption limits its systemic exposure when administered orally as a racemic mixture.[4] This suggests that the D-enantiomer, although less potent, contributes significantly to the overall therapeutic effect due to its higher plasma concentrations.[3]
The development of an effective oral therapy for diseases like sleeping sickness has been hampered by this stereoselective absorption.[4] Future strategies could focus on enhancing the oral bioavailability of L-Eflornithine or developing parenteral formulations to bypass the gastrointestinal absorption barrier.
Figure 3. Logical relationship of the differential effects of eflornithine enantiomers.
Conclusion
The stereoselective properties of L- and D-Eflornithine are critical considerations for the development and optimization of eflornithine-based therapies. The higher in vitro potency of L-Eflornithine is counteracted by its poor oral bioavailability, leading to a complex pharmacokinetic-pharmacodynamic relationship for the racemic mixture. A deeper understanding of the mechanisms underlying the stereoselective absorption of eflornithine enantiomers is warranted to devise strategies that can harness the full therapeutic potential of the more potent L-enantiomer. This could involve the development of novel drug delivery systems or the exploration of alternative routes of administration.
References
- 1. Eflornithine - Wikipedia [en.wikipedia.org]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic modeling and deconvolution of enantioselective absorption of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
Efficacy of L-Eflornithine monohydrochloride in combination with sulindac for chemoprevention
A Comparative Guide to the Efficacy of L-Eflornithine (DFMO) and Sulindac in Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the combination therapy of L-Eflornithine monohydrochloride, also known as difluoromethylornithine (DFMO), and sulindac for the chemoprevention of colorectal neoplasms. It objectively compares the performance of this combination with alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
Overview of Combination Therapy
The strategy of combining L-Eflornithine (DFMO) and sulindac is rooted in the principle of synergistic chemoprevention, targeting two distinct molecular pathways known to be critical in the development of cancer: polyamine synthesis and prostaglandin production.[1][2] DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine synthesis pathway.[3][4][5] Polyamines are essential for cell division and proliferation.[3] Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are involved in inflammation and cell growth.[4][6] Preclinical studies in rodent models demonstrated that this combination was highly effective in preventing intestinal and colon carcinogenesis, setting the stage for clinical trials.[7][8]
The clinical rationale is to use low doses of both drugs to achieve a potent synergistic effect while minimizing the toxicity associated with higher doses of each agent used alone.[1][2]
Quantitative Efficacy Data
Clinical trials have demonstrated a remarkable reduction in adenoma recurrence in patients with a history of colorectal adenomas. The landmark phase III randomized trial by Meyskens et al. provides the most compelling evidence for this combination's efficacy in preventing sporadic colorectal adenomas.
Table 1: Efficacy of DFMO (500 mg/day) + Sulindac (150 mg/day) vs. Placebo in Preventing Sporadic Adenoma Recurrence (3-Year Follow-up)
| Outcome Metric | Placebo Group | DFMO + Sulindac Group | Risk Ratio (95% CI) | Risk Reduction | P-value | Citations |
| Any Adenoma Recurrence | 41.1% | 12.3% | 0.30 (0.18–0.49) | 70% | < 0.001 | [1][6][7] |
| Advanced Adenoma Recurrence | 8.5% | 0.7% | 0.085 (0.011–0.65) | 92% | < 0.001 | [3][6][7] |
| Multiple Adenomas (>1) | 13.2% | 0.7% | 0.055 (0.0074–0.41) | 95% | < 0.001 | [6][7] |
Data synthesized from the pivotal phase III trial involving 375 patients with a history of resected adenomas.[7] An advanced adenoma was defined as being ≥1 cm, or having high-grade dysplasia or villous features.
While highly effective for sporadic adenomas, the combination has shown less definitive results in patients with Familial Adenomatous Polyposis (FAP). A phase III trial (CPP FAP-310) found that the incidence of disease progression was not significantly lower with the combination of eflornithine and sulindac than with either drug alone.[9][10] However, a post-hoc analysis suggested the combination significantly delayed lower gastrointestinal (GI) disease progression compared to monotherapy.[9][11]
Mechanism of Action: Dual Pathway Inhibition
The synergistic effect of DFMO and sulindac stems from their simultaneous inhibition of two key pathways implicated in carcinogenesis. DFMO targets the polyamine synthesis pathway, while sulindac targets the prostaglandin pathway. This dual blockade more effectively suppresses cell proliferation and induces apoptosis (programmed cell death) than either agent alone.[4][8]
Caption: Dual inhibition of polyamine and prostaglandin pathways.
Representative Experimental Protocol
The following protocol is a synthesis of the methodology used in the pivotal phase III randomized, placebo-controlled trial for the prevention of sporadic colorectal adenomas.[7][12]
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.[7]
-
Patients were randomly assigned to receive either the combination of DFMO and sulindac or matched placebos.[12]
-
Treatment duration was 36 months.[12]
-
The primary endpoint was the rate of adenoma recurrence at the 3-year follow-up colonoscopy.[7]
2. Patient Population:
-
Inclusion Criteria: Patients with a history of at least one resected colorectal adenoma (≥3 mm in diameter) within the previous year.[6][7]
-
A baseline colonoscopy was performed to ensure the colon was free of polyps before randomization.
-
Exclusion Criteria: Included patients with inflammatory bowel disease, FAP, or a history of colorectal cancer.
3. Intervention:
-
Active Group: Oral L-Eflornithine (DFMO) 500 mg once daily and oral sulindac 150 mg once daily.[7][12]
-
Control Group: Matched oral placebos for both DFMO and sulindac once daily.[12]
-
Randomization was stratified by clinical site and baseline use of low-dose aspirin (≤81 mg).[7]
4. Outcome Measures:
-
Primary Outcome: Recurrence of one or more adenomas detected during a follow-up colonoscopy performed 3 years after randomization.[7]
-
Secondary Outcomes: Recurrence of advanced adenomas, number of recurrent adenomas, and incidence of adverse events.[7]
-
Adverse events were monitored throughout the study. Notably, there was no significant difference in serious adverse events (Grade ≥3) between the treatment (11%) and placebo (8.2%) groups, nor were there significant differences in reported hearing changes, a known side effect of high-dose DFMO.[7][12]
Caption: Workflow for a chemoprevention clinical trial.
Comparison with Alternative Chemopreventive Agents
The DFMO/sulindac combination has shown superior efficacy compared to many single-agent chemopreventive strategies for colorectal adenomas.[1] Other agents, primarily NSAIDs, have also been extensively studied.
Table 2: Comparison of Selected Chemopreventive Agents for Colorectal Neoplasia
| Agent(s) | Mechanism of Action | Reported Efficacy (Risk Reduction) | Key Adverse Effects | Citations |
| DFMO + Sulindac | ODC Inhibition + COX Inhibition | 70-95% reduction in recurrent sporadic adenomas.[6][7] | Generally well-tolerated at low doses; potential for ototoxicity at high DFMO doses.[6][7] | [1][4][6][7] |
| Aspirin (Low-Dose) | Primarily COX-1 Inhibition | Reduces long-term CRC incidence and mortality (e.g., ~35% mortality reduction at 20 years).[13] Efficacy for adenoma recurrence is variable.[14] | Gastrointestinal bleeding, ulcers. | [13][14] |
| Celecoxib (COX-2 Inhibitor) | Selective COX-2 Inhibition | Dose-dependent reduction in adenoma recurrence. | Increased risk of serious cardiovascular events (e.g., heart attack, stroke).[1][14] | [1][14] |
| Sulindac (Monotherapy) | Non-selective COX Inhibition | Causes regression of polyps in FAP patients, but efficacy as a single agent for sporadic adenomas is less pronounced than the combination.[1][14] | Gastrointestinal toxicity, potential cardiovascular risks. | [1][14] |
Conclusion
The combination of low-dose L-Eflornithine (DFMO) and sulindac represents a major milestone in chemoprevention, demonstrating striking efficacy in reducing the recurrence of sporadic colorectal adenomas with minimal toxicity.[1][2] Its 70% reduction in overall adenoma recurrence and over 90% reduction in advanced adenomas sets a high benchmark for future preventive therapies.[1] While its benefit in the FAP population is less clear, its success in the sporadic adenoma setting validates the dual-pathway inhibition strategy.[4][9] Compared to alternatives like aspirin or selective COX-2 inhibitors, the DFMO/sulindac combination has, in clinical trials, shown a superior efficacy profile for preventing adenoma recurrence without the significant cardiovascular risks associated with some other NSAIDs.[1][14] Further research may explore long-term safety and efficacy beyond three years and the impact of dietary factors on treatment outcomes.[1][15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Concomitant DFMO and sulindac chemoprevention of colorectal adenomas: a major clinical advance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.gina.gagua.com [dr.gina.gagua.com]
- 4. Eflornithine for chemoprevention in the high-risk population of colorectal cancer: a systematic review and meta-analysis with trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. Difluoromethylornithine Plus Sulindac for the Prevention of Sporadic Colorectal Adenomas: A Randomized Placebo-Controlled, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Eflornithine Plus Sulindac vs Either Agent Alone in Preventing Progression of Familial Adenomatous Polyposis - The ASCO Post [ascopost.com]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. Difluoromethylornithine plus sulindac for the prevention of sporadic colorectal adenomas: a randomized placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Clinically Relevant Anti-Inflammatory Agents for Chemoprevention of Colorectal Cancer: New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
A Comparative Guide to Validated Analytical Methods for L-Eflornithine Monohydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of L-Eflornithine monohydrochloride (DFMO), a crucial compound in pharmaceutical development. The following sections present a comprehensive overview of various High-Performance Liquid Chromatography (HPLC) methods and alternative techniques, supported by experimental data to aid in method selection and implementation.
Comparison of Validated Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring the accuracy and reliability of experimental results. This section compares the performance of three distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, alongside High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry.
Chromatographic Methods: HPLC and HPTLC
HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. Several validated RP-HPLC methods have been developed for L-Eflornithine quantification. HPTLC offers a simpler and high-throughput alternative.
Table 1: Comparison of Validated HPLC and HPTLC Methods for this compound Quantification
| Parameter | HPLC Method 1[1] | HPLC Method 2[2][3] | HPLC Method 3[4] | HPTLC Method[5][6] |
| Stationary Phase | BDS Hypersil C18 (150 x 4.6 mm, 5µm) | BDS Hypersil C18 (150 x 4.6 mm, 5µm) | C-8 (15 cm) | Silica gel 60F254 TLC plates |
| Mobile Phase | Methanol: Water (60:40 v/v) | Methanol: 2% Glacial Acetic Acid in Water (80:20 v/v) | Gradient of 10 mM Acetate Buffer (pH 4) and THF to Acetonitrile and THF | Methanol: Chloroform: Acetic Acid: 1% Triethylamine (4:6:0.1:0.5 v/v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified | Not Applicable |
| Detection Wavelength | 254 nm | 290 nm | 330 nm | 220 nm |
| Retention Time (Rt) / Rf | 4.8 min | 4.3 min | 14.7 min | 0.55 |
| Linearity Range | 5 - 15 ng/mL | 50 - 100 µg/mL | 5 - 950 µg/mL | 300 - 800 ng/spot |
| Accuracy (% Recovery) | 98.4% | 100.5% | Not Specified | 100.44% |
| Precision (%RSD) | < 2% | Not Specified | 6% (between-run CV) | < 2.5% |
| Limit of Detection (LOD) | Not Specified | 0.008438 µg/mL[2][3] | Not Specified | 0.6238 ng/spot |
| Limit of Quantification (LOQ) | Not Specified | 0.028126 µg/mL[2][3] | Not Specified | 1.8903 ng/spot |
Spectrophotometric Method
UV-Visible Spectrophotometry provides a simple and cost-effective method for the quantification of L-Eflornithine, particularly in formulations where interfering substances are minimal.
Table 2: Validated UV-Visible Spectrophotometric Method for this compound Quantification
| Parameter | UV-Visible Spectrophotometry[7] |
| Solvent | Distilled Water |
| Detection Wavelength (λmax) | 243 nm |
| Linearity Range | 0.5 - 4.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.01716 µg/mL |
| Limit of Quantification (LOQ) | 0.052 µg/mL |
Experimental Protocols
Detailed methodologies for the validated analytical techniques are provided below. These protocols are based on published methods and should be adapted and re-validated for specific laboratory conditions.
HPLC Method 1[1][2]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a BDS Hypersil C18 column (150 x 4.6 mm, 5µm).
-
Mobile Phase: Prepare a mixture of HPLC grade methanol and water in a 60:40 v/v ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (5-15 ng/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL (typical, should be optimized)
-
Column temperature: Ambient
-
Detection wavelength: 254 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of L-Eflornithine in the sample from the calibration curve.
HPLC Method 2[3][4]
-
Chromatographic System: A liquid chromatograph with a UV detector and a BDS Hypersil C18 column (150 x 4.6 mm, 5µm).
-
Mobile Phase: Prepare a mixture of HPLC grade methanol and 2% glacial acetic acid in water in an 80:20 v/v ratio. Filter and degas.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare working standards by diluting the stock solution with the mobile phase to concentrations of 50-100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol, then dilute with the mobile phase to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 0.8 mL/min
-
Injection volume: 20 µL (typical, should be optimized)
-
Column temperature: Ambient
-
Detection wavelength: 290 nm
-
-
Quantification: Use a calibration curve generated from the peak areas of the standard solutions to determine the sample concentration.
HPTLC Method[6][7]
-
Chromatographic System: HPTLC system with a TLC plate scanner.
-
Stationary Phase: Pre-coated silica gel 60F254 TLC plates.
-
Mobile Phase: Prepare a mixture of methanol, chloroform, acetic acid, and 1% triethylamine in a ratio of 4:6:0.1:0.5 (v/v/v/v).
-
Standard Solution Application: Apply different volumes of a standard solution of this compound (in a suitable solvent like methanol) to the HPTLC plate to obtain a concentration range of 300-800 ng/spot.
-
Sample Application: Apply a known volume of the sample solution to the plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front has migrated a sufficient distance.
-
Densitometric Analysis: Dry the plate and scan it in a TLC scanner at a wavelength of 220 nm.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against the amount applied. Calculate the amount of L-Eflornithine in the sample from this curve.
UV-Visible Spectrophotometric Method[8]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Distilled water.
-
Standard Solution Preparation: Prepare a stock solution of this compound in distilled water. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.5 to 4.5 µg/mL.
-
Sample Preparation: Dissolve the sample in distilled water and dilute to a concentration within the linear range.
-
Measurement: Measure the absorbance of the standard and sample solutions at 243 nm against a distilled water blank.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]
- 3. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [sciepub.com]
- 4. High-pressure liquid chromatographic analysis of eflornithine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Newer High Performance Thin Layer Chromatographic Method for Quantification of Eflornithine Hydrochloride in Pharmaceutical Formulations [pubs.sciepub.com]
- 7. plantarchives.org [plantarchives.org]
Comparative Pharmacokinetics of L-Eflornithine Monohydrochloride Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate across different preclinical species and its translation to humans is a cornerstone of successful drug development. This guide provides a comparative analysis of the pharmacokinetics of L-Eflornithine monohydrochloride, a potent irreversible inhibitor of ornithine decarboxylase, in various species. The data presented herein is compiled from publicly available experimental studies.
L-Eflornithine, the therapeutically active enantiomer of eflornithine, has been investigated for its potential in treating conditions like cancer and African trypanosomiasis. A critical aspect of its development is its stereoselective and often nonlinear pharmacokinetics, which vary significantly across species. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides a visual representation of a typical pharmacokinetic workflow.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of L-Eflornithine in mice, rats, and humans. It is important to note the stereoselective nature of eflornithine's absorption, with the L-enantiomer generally exhibiting lower bioavailability than the D-enantiomer.
| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Mouse | Intraperitoneal | 10-2000 mg/kg | - | - | - | 2.1 (β-phase) | - | - | [1] |
| Oral (in drinking water) | 20 g/L | - | - | - | ~6 | - | - | [1] | |
| Rat | Intravenous | 375 or 1000 mg/kg | - | - | - | - | - | 14.5 | [2][3][4] |
| Oral | 750-2000 mg/kg | - | - | - | - | 41 | - | [2][3] | |
| Oral | 3000 mg/kg | - | - | - | - | 47 | - | [2][3] | |
| Human | Oral | - | - | 3.5 | - | 3.5 | 54 (racemic) | 17.4 L/h (typical oral clearance) | [5][6][7][8] |
Note: Data for L-Eflornithine is specifically presented where available. Some studies investigated the racemic mixture of eflornithine (DL-eflornithine). The oral bioavailability of racemic eflornithine in rats is approximately 50%[5]. In humans, the plasma concentrations of L-eflornithine were found to be about 52% of the D-enantiomer concentrations after oral administration of the racemate[6].
Experimental Protocols
The data presented in this guide is derived from studies employing rigorous experimental designs. Below are summarized methodologies typical for the pharmacokinetic evaluation of L-Eflornithine.
Animal Studies (Mouse and Rat)
-
Animals: Male Sprague-Dawley rats and BALB/c (nude) mice are commonly used.[1][2][3][4]
-
Drug Administration:
-
Intravenous (IV): Racemic eflornithine hydrochloride is dissolved in a suitable vehicle (e.g., saline) and administered as a single bolus or infusion via a cannulated vein (e.g., femoral vein). Doses have ranged from 100 to 2700 mg/kg in rats.[9]
-
Oral (PO): The drug is administered as a solution via oral gavage. Doses have ranged from 40 to 3000 mg/kg in rats.[2][3][4][9] In some mouse studies, the drug was provided in drinking water.[1]
-
Intraperitoneal (IP): For mice, injections have been used with doses ranging from 10 to 2000 mg/kg.[1]
-
-
Sample Collection: Serial blood samples are collected from a cannulated artery (e.g., carotid artery) or via orbital sinus puncture at predetermined time points post-dose. Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of L- and D-eflornithine are determined using a stereoselective bioanalytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[2][3][4]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., NONMEM) to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability.[2][3][4][9]
Human Studies
-
Study Design: Phase I clinical trials and other pharmacokinetic studies are conducted in healthy volunteers or patients.
-
Drug Administration: L-Eflornithine is typically administered orally as tablets or a solution.
-
Sample Collection: Serial blood samples are collected at various time points after drug administration. Cerebrospinal fluid (CSF) samples may also be collected in specific studies to assess blood-brain barrier penetration.[6]
-
Bioanalytical Method: Similar to animal studies, a validated stereoselective LC-MS/MS method is used to quantify the concentrations of L- and D-eflornithine in plasma and other biological matrices.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using standard non-compartmental or population pharmacokinetic modeling approaches.[6]
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of L-Eflornithine.
Caption: Experimental workflow for comparative pharmacokinetic studies.
Discussion
The compiled data reveals significant inter-species differences in the pharmacokinetics of L-Eflornithine. The stereoselective absorption is a key characteristic, with the more potent L-enantiomer being less bioavailable than the D-enantiomer after oral administration in both rats and humans.[2][3][6][9][10] This phenomenon may have implications for the development of oral formulations and dose selection for clinical trials.
The clearance of L-eflornithine also varies between species. In rats, the intravenous clearance is approximately 14.5 mL/min/kg[2][3][4]. In humans, the typical oral clearance is reported to be 17.4 L/h[6]. Direct comparison of these values is challenging due to differences in units and administration routes, but they highlight the need for careful allometric scaling and pharmacokinetic modeling when extrapolating from preclinical species to humans.
The terminal half-life of eflornithine appears to be relatively short across the studied species, in the range of 2-8 hours, suggesting that frequent dosing might be necessary to maintain therapeutic concentrations.[1][8][11]
References
- 1. Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective and Nonlinear Intestinal Absorption of Eflornithine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective and nonlinear intestinal absorption of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Population pharmacokinetic modeling and deconvolution of enantioselective absorption of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. Percutaneous absorption and pharmacokinetics of eflornithine HCl 13.9% cream in women with unwanted facial hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-Eflornithine Monohydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Eflornithine monohydrochloride, safeguarding both laboratory personnel and the environment.
This compound, a compound used in pharmaceutical research, requires careful handling and disposal in accordance with local, state, and federal regulations. Adherence to these procedures minimizes risks and ensures a safe laboratory environment.
Core Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Guidance:
-
Segregation and Storage:
-
Contact a Licensed Disposal Company:
-
Engage a licensed professional waste disposal service to handle the collection and disposal of the chemical.[2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Disposal Methods:
-
Handling Spills:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]
-
Promptly dispose of the collected material in accordance with regulations.[1]
-
Disposal of Contaminated Packaging:
-
Contaminated containers should be treated as hazardous waste and disposed of as the unused product.[2][3]
-
Containers can be triple-rinsed (or the equivalent), and the rinsate collected for proper disposal.[1] The rinsed containers can then be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1]
-
Safety and Handling Summary
For easy reference, the following table summarizes key safety and handling information for this compound.
| Precaution Category | Specific Recommendations | Citations |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (safety glasses with side-shields or a face shield). | [1][3] |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials. | [1] |
| Accidental Release | Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect and arrange for disposal. | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling L-Eflornithine Monohydrochloride
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of L-Eflornithine monohydrochloride. Adherence to these procedural steps is paramount to ensure a safe laboratory environment and to maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the substance.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | To protect against dust particles and splashes. A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.[1][3] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or when dust is generated. A particulate respirator (e.g., N95) is suitable for most laboratory applications.[1] |
| Body Protection | Laboratory coat or Long-sleeved clothing | To prevent skin contact.[1] Consider a disposable gown when handling larger quantities. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.
Handling Procedures
-
Preparation :
-
Weighing and Aliquoting :
-
Handle as a solid to minimize dust generation.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
General Practices :
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Disposal Plan
This compound and its contaminated waste must be treated as hazardous material and disposed of accordingly.
-
Solid Waste : Collect all solid waste, including contaminated gloves, wipes, and containers, in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste : Collect solutions in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method : All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Visual Workflow and Safety Diagrams
To further clarify the safety and handling procedures, the following diagrams have been created using the DOT language.
Caption: PPE Selection Workflow for this compound.
Caption: General Handling and Disposal Workflow.
Caption: Emergency First Aid Procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
